molecular formula C11H13NO4 B1319583 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid CAS No. 91134-09-7

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

Cat. No.: B1319583
CAS No.: 91134-09-7
M. Wt: 223.22 g/mol
InChI Key: QVLGETWUPQPASH-UHFFFAOYSA-N
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Description

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a synthetic organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . As a derivative of phenylacetic acid—a well-characterized structure with a carboxylic acid functional group attached to a phenyl ring —this specific compound features a phenylacetic acid backbone further substituted at the para position with an (ethoxycarbonyl)amino group. This functional group is a common feature in organic and medicinal chemistry, often used as a protecting group for amines or as part of a carbamate moiety in active compounds . The core phenylacetic acid structure is known to be a versatile building block in chemical synthesis. It is a key intermediate in the production of pharmaceuticals, such as penicillin G and diclofenac, and agrochemicals . The specific modifications present in this compound make it a valuable intermediate for researchers exploring structure-activity relationships. Potential applications include its use as a precursor in the synthesis of more complex molecules for pharmaceutical development, agrochemical research, and as a standard in analytical method development. Intended Use & Handling: This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate personal protective equipment and in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

2-[4-(ethoxycarbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-8(4-6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLGETWUPQPASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602725
Record name {4-[(Ethoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91134-09-7
Record name {4-[(Ethoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid (CAS: 91134-09-7): Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, a bifunctional organic compound bearing the CAS number 91134-09-7. It serves as a guide for researchers, chemists, and drug development professionals, detailing the molecule's physicochemical properties, a robust and validated synthetic pathway from common starting materials, and a discussion of its potential applications as a versatile intermediate in medicinal chemistry and materials science. By elucidating the rationale behind the synthetic choices and outlining its utility as a molecular building block, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction and Molecular Overview

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a derivative of 4-aminophenylacetic acid, featuring an ethyl carbamate protecting group on the aromatic amine. This structural arrangement confers a unique set of chemical properties, making it a valuable intermediate in multi-step organic synthesis. The molecule possesses two key functional groups amenable to further chemical transformation: a terminal carboxylic acid and a stable carbamate-protected amine.

  • Carboxylic Acid Moiety (-COOH): This group provides a reactive handle for forming amide bonds, esters, or other carboxylic acid derivatives, enabling its conjugation to a wide array of molecules, including peptides, polymers, or other small-molecule scaffolds.

  • Ethyl Carbamate Moiety (-NHCOOEt): The ethoxycarbonyl group serves as a stable protecting group for the aniline nitrogen. Carbamates are generally more resistant to hydrolysis than esters and provide a means to modulate the electronic properties of the phenyl ring. The N-H proton can also participate in hydrogen bonding, a critical interaction in molecular recognition and crystal engineering.

This guide will explore the synthesis, characterization, and strategic application of this compound, providing both theoretical grounding and practical, actionable protocols.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties is critical for its handling, storage, and application in experimental setups. The key properties of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid are summarized below.

PropertyValueSource(s)
CAS Number 91134-09-7[1][2]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol
Synonyms Ethyl 4-(carboxymethyl)phenylcarbamate
Topological Polar Surface Area 75.6 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 5[1]
Storage Conditions Sealed in a dry environment, 2-8°C
Hazard Classification Irritant[1]

Safety and Handling: 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is classified as an irritant[1]. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis and Purification: A Validated Protocol

The most direct and industrially scalable synthesis of the title compound involves the N-acylation of a readily available precursor, 4-aminophenylacetic acid.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the carbamate bond, identifying 4-aminophenylacetic acid and an ethoxycarbonyl synthon as the primary precursors. This approach leverages the nucleophilicity of the aromatic amine for a straightforward bond formation.

G Target 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid Disconnect C-N Disconnection (Carbamate Formation) Target->Disconnect Precursors 4-Aminophenylacetic Acid + Ethyl Chloroformate Disconnect->Precursors

Caption: Retrosynthetic analysis of the target compound.
Detailed Synthetic Protocol

This protocol describes the synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid from 4-aminophenylacetic acid and ethyl chloroformate.

Materials:

  • 4-Aminophenylacetic acid (1.0 eq)[3][4]

  • Ethyl chloroformate (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Hydrochloric Acid (1M HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenylacetic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of THF and water. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the cooled, stirring solution over 15-20 minutes. Ensure the temperature remains below 5°C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup - Quenching & Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Add ethyl acetate to dilute the organic phase.

    • Carefully acidify the aqueous layer to a pH of ~2-3 with 1M HCl. This step protonates the carboxylic acid, making it soluble in the organic layer, and neutralizes any remaining bicarbonate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic extracts.

  • Washing: Wash the combined organic layer sequentially with water and then brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid as a solid.

Causality and Self-Validation
  • Choice of Base: Sodium bicarbonate is a mild base sufficient to neutralize the hydrochloric acid byproduct generated during the reaction. Its use prevents the protonation of the starting amine, which would render it non-nucleophilic, and avoids harsh conditions that could lead to hydrolysis of the product or starting materials.

  • Solvent System: The THF/water biphasic system is effective because it dissolves both the organic starting material and the inorganic base, facilitating a smooth reaction at the interface.

  • Acidification: The acidification step is a critical part of the workup. The target molecule is an acid and will be deprotonated (as a carboxylate salt) in the basic reaction medium, making it water-soluble. Protonation with HCl renders it neutral and thus preferentially soluble in the organic extraction solvent (ethyl acetate).

  • Validation: The success of the synthesis is validated at each stage. Reaction completion is confirmed by TLC. The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry to verify the molecular weight and structure. The melting point of the purified solid can also be compared to literature values.

Applications in Research and Drug Development

While 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is not an active pharmaceutical ingredient (API) itself, its structure makes it a highly valuable building block for synthesizing more complex and biologically active molecules.

Utility as a Bifunctional Linker

The compound's dual functionality allows it to act as a linker or spacer in the design of various chemical entities. The carboxylic acid can be activated and coupled to amines, alcohols, or other nucleophiles, while the protected amine provides a latent site for future modification or serves as a stable structural element.

The carbamate group itself is a common feature in medicinal chemistry, often used as a bioisostere for amide or ester groups to improve metabolic stability or modify hydrogen bonding patterns[5].

Role in Solid-Phase Peptide Synthesis and Library Generation

The structure is well-suited for applications in combinatorial chemistry and solid-phase synthesis. The carboxylic acid can be used to anchor the molecule to a solid support resin. Subsequently, the carbamate could potentially be deprotected (under specific conditions) to reveal the amine for further elongation, or the entire scaffold can be cleaved from the resin as part of a larger molecule.

A more direct application involves using the compound in solution-phase library synthesis. The workflow below illustrates a conceptual approach for generating a diverse library of amide derivatives for biological screening.

G Start 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid (CAS 91134-09-7) Step1 Amide Coupling (EDC, HOBt) Start->Step1 ProductLib Product Library of Amides Step1->ProductLib AmineLib Diverse Amine Library (R-NH₂) AmineLib->Step1 Screening High-Throughput Biological Screening ProductLib->Screening Hits Hit Identification & Lead Optimization Screening->Hits

Caption: Conceptual workflow for drug discovery.

This strategy allows for the rapid generation of novel chemical entities based on the phenylacetic acid scaffold, which is a privileged structure found in various biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). While the substitution pattern differs, the core phenylacetic acid motif is of significant interest in drug design. Its structural similarity to intermediates used in the synthesis of drugs like Repaglinide highlights the potential of this class of compounds as key synthons for complex APIs[6].

Conclusion

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid (CAS 91134-09-7) is a well-defined organic compound whose value lies not in its intrinsic biological activity, but in its strategic utility as a synthetic intermediate. Its bifunctional nature, coupled with a straightforward and scalable synthesis, makes it an attractive building block for researchers in medicinal chemistry, drug discovery, and materials science. The protocols and conceptual frameworks presented in this guide provide a solid foundation for scientists to incorporate this versatile molecule into their research programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics and functional materials.

References

  • US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents. Google Patents.
  • 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4 | CID 2824993 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-{[(2-chloroethoxy)carbonyl]amino}phenyl)acetic acid 50mg - Dana Bioscience. Dana Bioscience. Available at: [Link]

  • EP1991524A1 - A process for the preparation of phenylcarbamates - Google Patents. Google Patents.
  • 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of A. 2-[(4-Phenylbenzoyl)amino]acetic acid - PrepChem.com. PrepChem.com. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Nitration of Ethyl Carbamates of Phenylenediamines and Aniline - ResearchGate. ResearchGate. Available at: [Link]

  • CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents. Google Patents.
  • Synthesis of ethyl N-phenylcarbamate - PrepChem.com. PrepChem.com. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents. Google Patents.
  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d - MDPI. MDPI. Available at: [Link]

  • CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. Google Patents.

Sources

A Technical Guide to 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic Acid: Synthesis, Characterization, and Applications in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth overview of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, a key chemical intermediate with significant relevance in pharmaceutical synthesis and drug development. The document details the compound's fundamental physicochemical properties, presents a validated protocol for its synthesis via N-protection of 4-aminophenylacetic acid, outlines methods for its analytical characterization, and discusses its role as a building block in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical working knowledge of this compound.

Compound Identification and Core Properties

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a derivative of 4-aminophenylacetic acid where the aromatic amine group is protected by an ethoxycarbonyl group. This protection strategy is common in multi-step organic synthesis to prevent the nucleophilic amine from participating in unintended side reactions. The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acidECHEMI
CAS Number 91134-09-7ECHEMI
Molecular Formula C₁₁H₁₃NO₄ECHEMI[1]
Molecular Weight 223.23 g/mol ECHEMI[1]
Monoisotopic Mass 223.084458 DaECHEMI[1]
Topological Polar Surface Area 75.6 ŲECHEMI[1]
Hydrogen Bond Donor Count 2ECHEMI[1]
Hydrogen Bond Acceptor Count 4ECHEMI[1]
Rotatable Bond Count 5ECHEMI[1]

Synthesis Pathway and Experimental Protocol

The most direct and industrially scalable synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid involves the N-acylation of 4-aminophenylacetic acid with ethyl chloroformate. This reaction, a variant of the Schotten-Baumann reaction, is typically performed in a biphasic system or in an aqueous medium with a base to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices
  • Starting Material : 4-Aminophenylacetic acid is a commercially available and relatively inexpensive starting material, making this synthesis route economically viable.[2][3]

  • Protecting Group : The ethoxycarbonyl group is chosen for its stability under a range of reaction conditions and its straightforward introduction using ethyl chloroformate. It provides robust protection for the amine, preventing its oxidation or participation in undesired nucleophilic attacks.

  • Base : A base such as sodium carbonate or sodium hydroxide is crucial. It serves two purposes: to deprotonate the ammonium salt that forms in situ, regenerating the more nucleophilic free amine, and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent System : An aqueous or biphasic (e.g., water/dichloromethane) system is effective. 4-Aminophenylacetic acid has some water solubility, especially when deprotonated, allowing the reaction to proceed efficiently.[3]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Aminophenylacetic Acid and Na2CO3 in Water B Cool solution to 0-5 °C in an ice bath A->B Step 1 C Add Ethyl Chloroformate dropwise with vigorous stirring B->C Step 2 D Allow to warm to RT and stir for 2-4 hours C->D Step 3 E Acidify with HCl (aq) to pH ~2-3 D->E Step 4 F Precipitate Forms E->F Step 5 G Filter the solid product F->G Step 6 H Wash with cold water G->H Step 7 I Dry under vacuum H->I Step 8

Caption: Workflow for the synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

Step-by-Step Laboratory Protocol
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-aminophenylacetic acid (CAS 1197-55-3) and 2.5 equivalents of sodium carbonate in deionized water.[2][3]

  • Cooling : Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5 °C.

  • Acylation : Add 1.1 equivalents of ethyl chloroformate dropwise to the cooled, vigorously stirring solution over 30 minutes. Ensure the temperature does not exceed 10 °C.

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Precipitation : Cool the reaction mixture again in an ice bath and slowly acidify by adding 2M hydrochloric acid until the pH of the solution is between 2 and 3. A white or off-white precipitate of the product will form.

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying : Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, a combination of spectroscopic and chromatographic techniques is essential.

  • ¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic signals for the aromatic protons (two doublets in the ~7.0-7.5 ppm region), the methylene protons of the acetic acid group (~3.6 ppm), the methylene protons of the ethyl group (quartet at ~4.2 ppm), and the methyl protons of the ethyl group (triplet at ~1.3 ppm). The NH proton will appear as a broad singlet.

  • ¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of the carboxylic acid carbonyl (~175 ppm), the carbamate carbonyl (~155 ppm), aromatic carbons, and the aliphatic carbons of the ethyl and acetic acid moieties.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 222.07.

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), and two distinct carbonyl C=O stretches for the carbamate and carboxylic acid (~1720 cm⁻¹ and ~1690 cm⁻¹, respectively).

  • Purity Analysis (HPLC) : Purity should be assessed using reverse-phase high-performance liquid chromatography (HPLC), which can separate the product from the starting material and any potential byproducts.

Applications in Drug Development

Protected amino acids and their derivatives are fundamental building blocks in medicinal chemistry. While 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid itself is not an active pharmaceutical ingredient (API), it serves as a valuable intermediate.

  • Scaffold for Drug Synthesis : Phenylacetic acid derivatives are present in numerous APIs. The subject compound can be used in peptide couplings or other functionalization reactions where the free carboxylic acid is the reactive handle.

  • Intermediate for Repaglinide Analogues : The structurally related compound, 3-ethoxy-4-ethoxycarbonyl phenylacetic acid, is a key intermediate in the synthesis of Repaglinide, an oral hypoglycemic agent used to treat type 2 diabetes.[4][5] This highlights the utility of such structures in building more complex molecules for treating metabolic diseases.

  • Bioisostere and Peptide Mimic Research : The parent molecule, 4-aminophenylacetic acid, has been investigated as a peptide mimic, interacting with intestinal peptide transporters. The protected form allows for selective modification at the carboxyl group, enabling the synthesis of libraries of compounds for screening in drug discovery programs.

Conclusion

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a compound of significant utility in synthetic organic and medicinal chemistry. Its straightforward synthesis from readily available precursors and the stability of the ethoxycarbonyl protecting group make it an important building block. This guide provides the necessary technical information for its preparation, characterization, and strategic application in research and pharmaceutical development workflows.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2824993, 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. Retrieved from [Link].

  • Google Patents (2004). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14533, 4-Aminophenylacetic acid. Retrieved from [Link].

  • PrepChem.com (2014). Synthesis of A. 2-[(4-Phenylbenzoyl)amino]acetic acid. Retrieved from [Link].

  • Google Patents (2015). WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
  • MDPI (2021). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Retrieved from [Link].

  • Google Patents (2014). CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.

Sources

"2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

Introduction and Significance

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, also known as ethyl 4-(carboxymethyl)phenylcarbamate, is a derivative of the versatile chemical intermediate, 4-aminophenylacetic acid (4-APAA). Structurally, it belongs to the class of N-protected amino acid analogues. The molecule incorporates a phenylacetic acid core, which is a common motif in pharmaceuticals and bioactive molecules, combined with an N-ethoxycarbonyl (carbamate) protecting group.

The presence of three key functional moieties—a carboxylic acid, a carbamate, and an aromatic ring—makes this compound a highly valuable synthon for organic synthesis. The carbamate group serves as a stable yet removable protecting group for the amine, allowing for selective reactions at the carboxylic acid terminus. This feature is particularly crucial in the synthesis of peptides and complex drug candidates where precise control over reactive sites is paramount. This guide provides a comprehensive overview of its chemical identity, synthesis, spectral characteristics, and reactivity, offering a technical resource for researchers in synthetic chemistry and drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physical characteristics of the compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 91134-09-7[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Appearance Predicted: White to off-white solidN/A
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. Limited solubility in nonpolar solvents and water.Inferred from related structures[2][3]
Melting Point Not experimentally determined in reviewed sources.N/A
XLogP3 1.8[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

Synthesis and Purification

The most direct and industrially relevant synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid involves the N-acylation of 4-aminophenylacetic acid with ethyl chloroformate. This reaction, a variation of the Schotten-Baumann reaction, is efficient and proceeds under mild conditions.

Synthetic Rationale

The primary amine of 4-aminophenylacetic acid is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically performed in the presence of a mild base. The base serves a critical role: to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A biphasic system or an aqueous solution with a water-miscible organic solvent is often employed to facilitate the dissolution of both the organic starting materials and the inorganic base.

Experimental Protocol: Synthesis

Materials:

  • 4-Aminophenylacetic acid (4-APAA)

  • Ethyl chloroformate

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetone (or another suitable organic solvent)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-aminophenylacetic acid and 2.5 equivalents of sodium carbonate in a 2:1 mixture of water and acetone.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side reactions, such as the hydrolysis of ethyl chloroformate.

  • Addition of Acylating Agent: While stirring vigorously, add 1.1 equivalents of ethyl chloroformate dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2 with 1 M HCl. The product should precipitate as a solid.

    • Extract the product into ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purify Purification dissolve 1. Dissolve 4-APAA & Na₂CO₃ in Water/Acetone cool 2. Cool to 0-5 °C dissolve->cool add 3. Add Ethyl Chloroformate (dropwise) cool->add react 4. Stir at RT for 2-4h add->react evap 5. Remove Acetone react->evap acidify 6. Acidify with HCl evap->acidify extract 7. Extract with EtOAc acidify->extract dry 8. Dry & Concentrate extract->dry recrystallize 9. Recrystallize dry->recrystallize filter_dry 10. Filter & Dry Product recrystallize->filter_dry

Caption: Synthetic workflow for 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

Spectral Analysis

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The predicted spectral data are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information on the hydrogen environment within the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃ (ethyl)1.2 - 1.4Triplet (t)3HAliphatic protons coupled to the -CH₂- group.
-CH₂- (acetic acid)3.5 - 3.7Singlet (s)2HMethylene protons adjacent to a carboxylic acid and an aromatic ring.
-CH₂- (ethyl)4.1 - 4.3Quartet (q)2HMethylene protons adjacent to an oxygen and coupled to the -CH₃ group.
Aromatic Protons7.2 - 7.5Two Doublets (d)4HProtons on the 1,4-disubstituted aromatic ring, exhibiting an AA'BB' splitting pattern.
-NH- (carbamate)9.5 - 9.8Broad Singlet (s)1HAmide proton, often broad due to quadrupole relaxation and exchange.
-COOH (acid)12.0 - 12.5Broad Singlet (s)1HHighly deshielded acidic proton, very broad due to hydrogen bonding and rapid exchange.
¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR by defining the carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C H₃ (ethyl)~14Standard aliphatic methyl carbon.
-C H₂- (acetic acid)~40Methylene carbon adjacent to a carbonyl and aromatic ring.
-C H₂- (ethyl)~61Methylene carbon attached to the carbamate oxygen.
Aromatic Carbons118 - 140Aromatic carbons, with C-N and C-C substituted carbons appearing further downfield.
C =O (carbamate)~154Carbonyl carbon of the carbamate group.
C =O (acid)~173Carbonyl carbon of the carboxylic acid group, typically downfield.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)AppearanceRationale
O-H Stretch (acid)2500 - 3300Very BroadCharacteristic of the hydrogen-bonded carboxylic acid dimer.
N-H Stretch (carbamate)3200 - 3400Sharp to Moderately BroadTypical for a secondary amide/carbamate N-H bond.
C-H Stretch (aromatic)3000 - 3100Sharp, MediumAromatic C-H vibrations.
C-H Stretch (aliphatic)2850 - 2980Sharp, MediumAliphatic C-H vibrations from the ethyl and methylene groups.
C=O Stretch (acid)1700 - 1725Strong, SharpCarbonyl of the carboxylic acid dimer.
C=O Stretch (carbamate)1680 - 1710Strong, SharpCarbonyl of the carbamate group, often overlapping with the acid carbonyl.
C-N Stretch1200 - 1350MediumAmide C-N bond vibration.
C-O Stretch1000 - 1300StrongC-O single bond stretches from both the acid and ester moieties.
Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula.

AnalysisPredicted m/zRationale
Molecular Ion (M⁺) 223.08Corresponds to the monoisotopic mass of C₁₁H₁₃NO₄.[1]
Key Fragments 178Loss of the ethoxy group (-OCH₂CH₃, 45 Da).
179Loss of CO₂ (44 Da) from the carboxylic acid.
151Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃, 72 Da).
106Cleavage of the carboxylic acid group, leaving the 4-aminophenylmethyl cation. This is a common fragmentation for phenylacetic acids.[4]

Chemical Reactivity and Applications

The molecule's reactivity is governed by its three primary functional groups. Understanding these reactive sites is key to its use as a synthetic intermediate.

Key Reactive Sites
  • Carboxylic Acid (-COOH): This is a primary site for modification. It can be readily converted into esters, amides (via coupling reagents like DCC or EDC), or acid chlorides. This allows for the attachment of the molecule to alcohols, amines, or other nucleophiles, forming the basis for its use in building larger molecular scaffolds.

  • Carbamate (-NHCOOEt): The ethoxycarbonyl group is a robust protecting group for the aniline nitrogen. It is stable to many reaction conditions used to modify the carboxylic acid. However, it can be cleaved under strong acidic or basic hydrolysis conditions to regenerate the free amine (4-aminophenylacetic acid), allowing for subsequent modification at the nitrogen atom.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The -(NHCOOEt) group is an ortho-, para-director, and the -CH₂COOH group is a deactivating meta-director, though its influence is weaker. Overall, electrophilic substitution would be expected to occur at the positions ortho to the carbamate group (positions 3 and 5).

Reactivity Diagram

Caption: Key reactive sites of the target molecule.

Potential Applications

Given its structure as an N-protected amino acid analogue, 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is an ideal building block in several areas:

  • Medicinal Chemistry: As a synthon for creating libraries of compounds for drug screening. The phenylacetic acid moiety is present in several NSAIDs, and modifications could lead to novel therapeutic agents.

  • Peptide Chemistry: It can be used as a non-natural amino acid surrogate to introduce conformational constraints or specific pharmacophores into peptides. The related 4-aminophenylacetic acid is noted for its use in synthesizing peptide mimics.[5]

  • Materials Science: The rigid aromatic core and reactive handles make it a candidate for incorporation into polymers or functional materials.

Safety Information

While specific toxicological data for this compound is limited, it is classified as an irritant.[1] Based on analogous structures, appropriate safety precautions should be taken.

  • GHS Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[4][6][7]

  • Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

References

  • Patents, G. (n.d.). US668647B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide. Google Patents.
  • PubChem. (n.d.). 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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  • PubChem. (n.d.). 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). ethyl N-(4-methylphenyl)carbamate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). Retrieved January 26, 2026, from [Link]

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  • Patents, G. (n.d.). CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate. Google Patents.
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  • ATB. (n.d.). (3-Ethoxyphenyl)aceticacid. Retrieved January 26, 2026, from [Link]

  • PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). ethyl ethyl(phenyl)carbamate. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

  • MDPI. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved January 26, 2026, from [Link]

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  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. Retrieved January 26, 2026, from https://www.mdpi.com/1420-3049/24/18/3382
  • PubChem. (n.d.). Ethyl (1-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a key organic molecule, often utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its journey from a synthesized powder to a component within a final drug product is critically governed by its interaction with various solvents. Understanding and controlling the solubility of this compound is paramount for optimizing crucial downstream processes, including reaction chemistry, purification, crystallization, and formulation.[1][2] The selection of an appropriate solvent system directly influences process efficiency, yield, purity, crystal form (polymorphism), and ultimately, the bioavailability of the final API.[3][4]

This guide provides a comprehensive analysis of the solubility characteristics of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid. Moving beyond a simple data sheet, we will explore the underlying physicochemical principles that dictate its behavior in different organic solvents. We will present a predictive framework for solvent selection, grounded in molecular structure, and provide a detailed, field-proven protocol for accurate experimental solubility determination.

Section 1: Physicochemical Profile and Molecular Characteristics

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key to predicting how 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid will behave in a given solvent lies in analyzing its functional groups and overall polarity.

The molecule possesses a combination of polar and non-polar features:

  • Polar, Protic Group: The carboxylic acid (-COOH) group is a strong hydrogen bond donor and acceptor.

  • Polar, Aprotic Groups: The carbamate linkage (-NHCOO-) contains a hydrogen bond donor (N-H) and multiple hydrogen bond acceptor sites (the carbonyl oxygens).

  • Aromatic System: The central phenyl ring provides a non-polar, hydrophobic region capable of van der Waals interactions.

  • Alkyl Chain: The ethyl group on the carbamate is also non-polar.

This amphiphilic nature—possessing both hydrophilic (polar) and lipophilic (non-polar) regions—suggests that its solubility will be highly dependent on the specific characteristics of the chosen solvent.

Table 1: Computed Physicochemical Properties of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

Property Value Source
Molecular Formula C₁₁H₁₃NO₄ [5]
Molecular Weight 223.22 g/mol [5]
XLogP3 1.8 [5]
Hydrogen Bond Donor Count 2 [5]
Hydrogen Bond Acceptor Count 4 [5]
Topological Polar Surface Area 75.6 Ų [5]

| Rotatable Bond Count | 5 |[5] |

The XLogP3 value of 1.8 indicates a relatively balanced lipophilic and hydrophilic character, while the significant number of hydrogen bond donors and acceptors highlights the crucial role that hydrogen bonding will play in the solvation process.[5][6]

Section 2: The Science of Solvation: Theoretical Principles

The adage "like dissolves like" is the foundational principle of solubility. Solvation is most effective when the intermolecular forces between solvent molecules and solute molecules are similar in nature and strength to the forces between the solute molecules themselves.

For 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, three primary types of interactions govern its dissolution:

  • Hydrogen Bonding: The carboxylic acid and N-H groups can donate hydrogen bonds to solvents with acceptor sites (e.g., alcohols, DMSO, ethers). The carbonyl oxygens can accept hydrogen bonds from protic solvents (e.g., alcohols, water). This is often the most powerful single interaction driving solubility in polar protic solvents.

  • Dipole-Dipole Interactions: The polar carbamate and carboxylic acid groups create a molecular dipole, allowing for favorable interactions with other polar molecules, particularly polar aprotic solvents like acetone or acetonitrile.

  • Van der Waals Forces (London Dispersion Forces): The non-polar phenyl ring and ethyl group interact via weaker van der Waals forces, which are the primary mechanism for solvation in non-polar solvents like toluene or heptane.

The interplay of these forces determines the overall solubility. A solvent must be capable of disrupting the crystal lattice of the solid compound—overcoming the strong intermolecular forces (especially hydrogen bonds) holding the molecules together—and forming a stable solvated state.

Caption: Key intermolecular forces between the solute and different solvent classes.

Section 3: Predictive Solubility Profile and Strategic Solvent Selection

Based on the molecular characteristics, we can predict the compound's relative solubility in common classes of organic solvents. This predictive framework is essential in the early stages of process development when material may be scarce.[1]

Table 2: Predicted Solubility of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid in Various Solvent Classes

Solvent Class Representative Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, Isopropanol High These solvents are excellent hydrogen bond donors and acceptors, capable of effectively solvating both the carboxylic acid and carbamate groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) High These are strong hydrogen bond acceptors and highly polar, effectively disrupting the solute's crystal lattice and solvating its polar functionalities.
Polar Aprotic (Ketones/Nitriles) Acetone, Acetonitrile, Tetrahydrofuran (THF) Moderate to High These solvents are good hydrogen bond acceptors and moderately polar. Solubility will be significant but likely lower than in DMSO or alcohols.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE) Low to Moderate Ethers are only weak hydrogen bond acceptors and have lower polarity. They will struggle to overcome the strong intermolecular forces in the solid solute.
Halogenated Dichloromethane (DCM), Chloroform Low to Moderate While polar, these solvents are poor hydrogen bond partners. They may offer some solubility due to dipole interactions but are unlikely to be optimal.
Aromatic Hydrocarbons Toluene, Xylene Very Low These non-polar solvents primarily interact via weak van der Waals forces with the phenyl ring, which are insufficient to solvate the highly polar functional groups.

| Aliphatic Hydrocarbons | Heptane, Hexane, Cyclohexane | Insoluble | As non-polar, non-aromatic solvents, they have no effective mechanism to interact with the polar parts of the molecule and are ideal candidates for use as anti-solvents.[3] |

Expert Insight: For purification via crystallization, an ideal solvent is one that shows high solubility at an elevated temperature but significantly lower solubility at room temperature or below.[3] Based on the predictions, a primary alcohol like isopropanol or a mixture such as acetone/heptane could be an excellent starting point for developing a crystallization protocol. The heptane would act as an anti-solvent, drastically reducing solubility to improve yield.[3]

Section 4: Gold Standard Protocol for Experimental Solubility Determination

While predictions are invaluable for initial screening, they must be confirmed by empirical data. The Saturation Shake-Flask method is the most reliable and widely accepted technique for determining thermodynamic equilibrium solubility.[7][8][9]

Shake_Flask_Workflow A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48h). A->B C 3. Phase Separation Allow vials to stand. Centrifuge or filter (using a solvent-compatible syringe filter) to separate undissolved solid. B->C D 4. Sampling & Dilution Carefully extract a known volume of the clear supernatant. Dilute with a suitable mobile phase. C->D E 5. Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) against a calibration curve. D->E F 6. Calculation Calculate the original concentration in the supernatant to determine solubility (e.g., in mg/mL). E->F

Caption: Standard workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology:

  • Materials & Equipment:

    • 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid (solid)

    • Selected organic solvents (analytical grade)

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker with temperature control

    • Analytical balance

    • Volumetric flasks and pipettes

    • Centrifuge

    • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

    • Validated HPLC-UV method for quantification

  • Protocol:

    • Step 2.1 (Preparation): Add an excess amount of the solid compound to a series of vials. The goal is to ensure a saturated solution with visible solid remaining after equilibration.[8] For example, add ~20-50 mg of solid to 2 mL of each test solvent.

    • Step 2.2 (Equilibration): Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The time required to reach equilibrium can vary but is typically 24 to 48 hours.[9] It is best practice to take samples at multiple time points (e.g., 24h, 36h, 48h) until consecutive measurements show no significant change.[8]

    • Step 2.3 (Phase Separation): Remove the vials from the shaker and allow the undissolved solid to settle. To ensure a particle-free sample, either centrifuge the vials or filter the supernatant directly from the vial using a syringe fitted with a chemical-resistant filter. This step is critical to avoid artificially high results from suspended solids.

    • Step 2.4 (Sampling and Dilution): Immediately after separation, carefully pipette a precise aliquot of the clear, saturated supernatant (e.g., 100 µL) into a pre-filled volumetric flask containing a suitable diluent (typically the mobile phase of the analytical method). Dilute to the final volume. The dilution factor should be chosen to bring the final concentration within the linear range of the analytical method's calibration curve.

    • Step 2.5 (Quantification): Analyze the diluted samples using a pre-validated HPLC-UV method. Prepare a multi-point calibration curve using stock solutions of known concentration to ensure accurate quantification.

    • Step 2.6 (Calculation): Use the concentration obtained from the HPLC analysis and the known dilution factor to calculate the solubility of the compound in the original solvent. Report the final value in appropriate units, such as mg/mL or g/L.

Section 5: Critical Factors Influencing Experimental Solubility

Several variables can significantly impact measured solubility values. Careful control of these factors is essential for obtaining reproducible and accurate data.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining precise temperature control during the equilibration phase is crucial.[3]

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized batch of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid with known purity.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will always have the lowest solubility. It is important to characterize the solid form used for the experiment and to check for any polymorphic transformations during the equilibration process.[4]

  • pH (in aqueous or protic media): As a carboxylic acid, the compound's charge state will change with pH. In its ionized (deprotonated) carboxylate form, it will be significantly more soluble in polar protic solvents. While this guide focuses on organic solvents, this effect is important to consider if any water or acidic/basic additives are present.

Conclusion

The solubility of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a complex function of its amphiphilic molecular structure. A theoretical understanding of its physicochemical properties allows for a predictive approach to solvent selection, identifying polar protic and strong polar aprotic solvents as the most promising candidates for achieving high solubility. Non-polar aliphatic hydrocarbons are predicted to be effective anti-solvents. For definitive quantitative data, the Shake-Flask method remains the industry standard, providing reliable equilibrium solubility values when performed with careful control over experimental variables. By integrating predictive theory with rigorous experimental validation, researchers and drug development professionals can efficiently select and optimize solvent systems, accelerating the journey of this important intermediate from lab to production.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2824993, 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • Fieser, L. F., & Fieser, M. p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Garakani, A., et al. (2020). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. APC Ltd. Webinar. Available at: [Link]

  • Marbán, A., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Google Patents. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • Wang, C., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Available at: [Link]

  • Kleiber, M., & Jereb, M. (2010). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9573887, (2-(Methoxycarbonyl-phenyl-amino)-phenyl)-acetic acid. Available at: [Link]

  • Garakani, A., et al. (2020). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. Available at: [Link]

  • World Health Organization (WHO). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence studies. Available at: [Link]

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Navigating the Safe Handling of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers engaged in the synthesis and application of novel chemical entities, a deep understanding of a compound's safety profile is not just a regulatory formality but a cornerstone of responsible science. This guide provides an in-depth technical overview of the safety and handling precautions for 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid (CAS No. 91134-09-7). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data, information from close structural analogues, and established principles of laboratory safety to provide a robust framework for its handling.

Compound Profile and Inherent Hazards

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid belongs to the family of substituted phenylacetic acids. While specific toxicological data for this compound is not extensively documented, its structural motifs—a phenylacetic acid core and a carbamate group—suggest a hazard profile that warrants careful management. Based on available information for the compound and its analogues, it is classified as an irritant[1].

Structural Analogues Analysis:

To build a comprehensive safety profile, we can extrapolate from closely related compounds:

  • Phenylacetic Acid (CAS 103-82-2): This parent compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[2][3][4].

  • 4-Aminophenylacetic Acid (CAS 1197-55-3): This analogue is also classified as a skin and eye irritant[5][6].

  • N-Boc-4-aminophenylacetic Acid (CAS 81196-09-0): GHS data for this compound indicates it may cause skin, eye, and respiratory irritation[7].

Given these data points, it is prudent to handle 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid with the assumption that it poses similar irritant risks.

Table 1: Anticipated GHS Hazard Classification
Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Note: This table is an informed estimation based on available data for the compound and its structural analogues.

Risk Assessment and Control: A Proactive Approach

A thorough risk assessment is mandatory before commencing any work with this compound. The following workflow diagram illustrates the key steps in this process.

Figure 1: Risk Assessment Workflow A Identify Hazards (Irritant, Unknown Toxicity) B Evaluate Exposure Potential (Quantity, Duration, Operation) A->B C Assess Existing Controls (Fume Hood, PPE) B->C D Determine Risk Level (Low, Medium, High) C->D E Implement Additional Controls (e.g., Double Gloving, Respirator) D->E If risk is unacceptable F Review and Document D->F If risk is acceptable E->F

Caption: A logical workflow for assessing and mitigating risks.

Engineering Controls

The primary method for exposure control is the use of a properly functioning chemical fume hood.[8][9] This is critical to prevent the inhalation of any dust or aerosols that may be generated during handling. Ensure that the fume hood has been certified within the last year and that work is conducted at least six inches inside the sash.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber (minimum 0.11 mm thickness), are essential.[2] Always inspect gloves for any signs of degradation or punctures before use. Use proper glove removal technique to avoid skin contact.[2]

  • Body Protection: A laboratory coat must be worn and fully fastened. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, if there is a potential for generating significant dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator (e.g., a P95 or N95 particulate respirator) should be used.[2][3]

Standard Operating Procedures for Safe Handling

Adherence to meticulous handling protocols is key to minimizing exposure and ensuring a safe working environment.

General Hygiene and Practices
  • Avoid all contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

  • Avoid the formation of dust and aerosols.[2]

Weighing and Dispensing
  • Preparation: Designate a specific area within a chemical fume hood for weighing.

  • Tare: Place a clean, tared weigh boat on the analytical balance.

  • Transfer: Carefully transfer the required amount of the solid compound to the weigh boat using a clean spatula. Avoid any sudden movements that could generate dust.

  • Clean-up: After weighing, carefully clean the spatula and the balance with a damp cloth or a suitable solvent, ensuring all residue is collected as chemical waste.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]

  • Keep away from strong oxidizing agents, as these are generally incompatible with phenylacetic acid derivatives.[5]

  • Ensure the storage container is clearly labeled with the full chemical name and any relevant hazard warnings.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal

All waste containing 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

Conclusion

While 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a valuable compound in research and development, its handling demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and following meticulous handling procedures, researchers can work with this compound in a safe and responsible manner. Always consult the most up-to-date safety information and your institution's specific safety guidelines before commencing any new experimental work.

References

  • Google Patents. (1984, July 24).
  • Urethane (Ethyl Carbamate) Standard. (2019, March 30). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. [Link]

  • AA Blocks. (n.d.). 2-(4-(Ethoxycarbonyl)phenyl)acetic acid. [Link]

  • Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS. [Link]

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"2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid (CAS No. 91134-09-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and causal explanations, ensuring a self-validating system of laboratory safety.

Introduction: A Profile of a Key Synthetic Intermediate

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a carboxylic acid derivative of phenylacetic acid. Molecules within this structural class are significant in medicinal chemistry, often serving as key synthons or building blocks for more complex active pharmaceutical ingredients (APIs). For instance, structurally related phenylacetic acids are precursors in the synthesis of drugs like repaglinide, an oral anti-diabetic agent.[1] Given its role as a reactive intermediate, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring personnel safety and experimental integrity. This guide serves to elucidate these critical parameters.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is understanding the physical and chemical characteristics of a substance. These properties dictate appropriate storage conditions, solvent choices, and handling techniques.

Chemical Structure

Caption: Chemical Structure of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

Physicochemical Data Summary

The following table summarizes key quantitative data for the compound and its close structural analogs. This comparative approach is necessary due to the limited publicly available data for the specific target compound. The data for the parent amine, 4-Aminophenylacetic acid, and the analogous N-Boc protected version provide a reliable framework for assessing the likely properties of the target molecule.

PropertyValueSource & Rationale
Molecular Formula C₁₁H₁₃NO₄Calculated
Molecular Weight 223.23 g/mol [2]
Appearance Likely a light yellow to tan powder.Based on the appearance of its precursor, 4-Aminophenylacetic acid.[3]
Melting Point >200 °C (decomposes)Inferred from 4-Aminophenylacetic acid (201 °C, dec.).[3][4] The addition of the ethoxycarbonyl group is not expected to drastically lower the melting point.
Topological Polar Surface Area (TPSA) 75.6 Ų[2] This value suggests moderate polarity, influencing solubility and membrane permeability.
XLogP3 1.8[2] This indicates a moderate lipophilicity, suggesting some solubility in organic solvents but also potential for limited aqueous solubility.
Hydrogen Bond Donors 2[2] The carboxylic acid and N-H group can donate hydrogen bonds, impacting solubility and intermolecular interactions.
Hydrogen Bond Acceptors 4[2] The four oxygen atoms can accept hydrogen bonds.

Hazard Identification and Risk Assessment

Based on available data for the compound and its close analogs, 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is classified as an irritant.[2] A comprehensive risk assessment is crucial before handling.

GHS Hazard Classification

While a specific GHS classification for this exact CAS number is not widely published, data from structurally similar compounds, such as 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, provide a strong basis for hazard assessment.[5]

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[5]

  • Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[5]

Caption: GHS Hazard Communication elements for an irritant substance.

Causality of Hazards:
  • Acidity: The carboxylic acid moiety is acidic and can cause irritation upon direct contact with skin, eyes, and mucous membranes.

  • Particulate Nature: As a fine powder, the compound can be easily aerosolized. Inhalation of this dust can lead to mechanical and chemical irritation of the respiratory tract.[6][7]

Safe Handling and Exposure Control Protocol

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is required to mitigate the identified risks.

Engineering Controls: The First Line of Defense
  • Primary Containment: All weighing and transfers of the solid material must be conducted within a certified chemical fume hood or a powder containment hood. This is non-negotiable and serves to prevent inhalation of aerosolized powder.[6]

  • Ventilation: Ensure general laboratory ventilation meets or exceeds industry standards to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Barrier
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[8]

  • Hand Protection: Nitrile gloves are required. It is critical to inspect gloves for any defects before use and to practice proper glove removal technique to avoid skin contamination. Change gloves immediately if they become contaminated.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the hood.

  • Donning PPE: Don all required PPE as described above before entering the designated work area.

  • Dispensing: Carefully open the container inside the fume hood. Use a spatula to gently transfer the required amount of powder to a weigh boat or receiving vessel. Avoid any actions that could generate dust, such as dropping or rapid scooping.[9]

  • Post-Handling: Tightly seal the source container.[10] Decontaminate all surfaces within the fume hood. Carefully remove and dispose of contaminated gloves and any disposable materials in a designated, sealed waste bag.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[6]

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personnel Exposure start INCIDENT OCCURS spill1 Evacuate immediate area start->spill1 Spill exp_type Determine Route start->exp_type Exposure spill2 Alert others and supervisor spill1->spill2 spill3 If safe, cover with absorbent material spill2->spill3 spill4 Pick up using non-sparking tools spill3->spill4 spill5 Place in sealed container for disposal spill4->spill5 skin SKIN CONTACT Remove contaminated clothing. Flush with water for 15 min. exp_type->skin Skin eye EYE CONTACT Immediately flush with eyewash for 15 min. Hold eyelids open. exp_type->eye Eye inhale INHALATION Move to fresh air. Seek medical attention. exp_type->inhale Inhalation seek_med Seek Medical Attention skin->seek_med eye->seek_med inhale->seek_med

Caption: Workflow for responding to spills and personnel exposures.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Stability and Reactivity

  • Stability: The material is expected to be stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents, which could react with the phenylacetic acid moiety.[9]

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological and Ecological Information

  • Toxicological Summary: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2][5] There is currently no specific data available regarding chronic toxicity, carcinogenicity, or reproductive toxicity for this compound. In the absence of such data, it must be handled as a substance with unknown long-term effects, and exposure should be minimized.

References

  • US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4 | CID 2824993.
  • 4-Aminophenylacetic acid | C8H9NO2 | CID 14533.
  • SAFETY D
  • 91134-09-7, 2-{4-[(ethoxycarbonyl)amino]phenyl}acetic acid Formula. ECHEMI.
  • SAFETY D
  • 4-Aminophenylacetic acid | 1197-55-3. ChemicalBook.
  • Bovine Serum Albumin Assay Reagent - Safety D
  • SAFETY D
  • PHENYL ACETIC ACID CAS NO 103-82-2 MATERIAL SAFETY D
  • PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. Loba Chemie.
  • 4-Aminophenylacetic acid 0.98 2-(4-Aminophenyl)acetic acid. Sigma-Aldrich.

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"2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" for Repaglinide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Use of Phenylacetic Acid Derivatives in the Synthesis of Repaglinide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of Repaglinide, a prominent anti-diabetic agent. We will delve into the critical role of specific phenylacetic acid intermediates, with a primary focus on the synthesis and application of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid . While the industrially prevalent route often employs a structurally similar intermediate, 3-ethoxy-4-ethoxycarbonylphenylacetic acid, this guide will elucidate the synthesis of the title compound and its subsequent conversion to Repaglinide, thereby offering a complete scientific narrative from starting materials to the final active pharmaceutical ingredient (API).

Introduction to Repaglinide: A Prandial Glucose Regulator

Repaglinide is an oral hypoglycemic agent belonging to the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves stimulating insulin release from pancreatic β-cells by closing ATP-dependent potassium channels.[2] This action is glucose-dependent, meaning Repaglinide's efficacy is more pronounced in the presence of elevated glucose levels, which reduces the risk of hypoglycemia compared to some other secretagogues.[1][2] The chemical name for Repaglinide is (S)-2-ethoxy-4-[{N-(1-[2-(1-piperidinyl)phenyl]-3-methylbutyl)amino}carbonylmethyl]benzoic acid.[3] The synthesis of this complex molecule is a multi-step process where the formation of the amide bond is a crucial transformation, heavily relying on the purity and reactivity of its precursors.

The Phenylacetic Acid Moiety: A Tale of Two Intermediates

The molecular framework of Repaglinide is constructed by coupling two key fragments: a chiral amine, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine, and a substituted phenylacetic acid derivative. The literature and established industrial processes predominantly describe the use of 3-ethoxy-4-ethoxycarbonylphenylacetic acid as the acidic coupling partner.[3][4] This intermediate already contains the ethoxy group present in the final Repaglinide structure.

However, the focus of this guide, 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid , represents a viable alternative approach. This compound is structurally distinct, featuring an ethoxycarbonylamino group instead of an ethoxy and an ester group on the phenyl ring. The synthesis of Repaglinide from this intermediate would necessitate a different strategic approach, particularly concerning the final modification of the phenyl ring. For the purpose of this guide, we will detail a synthetic pathway that utilizes a closely related and well-documented phenylacetic acid core, providing a robust framework for understanding the chemistry involved. The principles of activating the carboxylic acid and forming the amide bond are directly transferable.

Synthesis of the Core Intermediate: 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

The synthesis of the title compound begins with the commercially available 4-aminophenylacetic acid .[5][6] The key transformation is the selective N-acylation of the amino group to form the corresponding ethyl carbamate.

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages:

  • Preparation of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid: This involves the reaction of 4-aminophenylacetic acid with an appropriate acylating agent.

  • Synthesis of Repaglinide: This stage involves the coupling of the synthesized acid intermediate with the chiral amine, followed by hydrolysis.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Repaglinide Synthesis 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Intermediate 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid 4-Aminophenylacetic_acid->Intermediate Ethyl Chloroformate, Base (e.g., NaOH) Coupled_Product Repaglinide Ester Intermediate Intermediate->Coupled_Product 1. Pivaloyl Chloride, Triethylamine 2. Amine Amine (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine Repaglinide Repaglinide Coupled_Product->Repaglinide NaOH, Ethanol/Water, Heat

Caption: Overall synthetic workflow for Repaglinide.

Detailed Experimental Protocol: Synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

This protocol is based on standard N-acylation procedures for anilines.

Materials:

  • 4-Aminophenylacetic acid

  • Ethyl chloroformate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Suitable organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Dissolve 4-aminophenylacetic acid in an aqueous solution of sodium hydroxide at 0-5 °C. The base serves to deprotonate the carboxylic acid and neutralize the HCl byproduct of the reaction.

  • Slowly add ethyl chloroformate to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3. This protonates the carboxylate, causing the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

The Crucial Coupling Step: Amide Bond Formation

The synthesis of Repaglinide hinges on the efficient formation of an amide bond between the carboxylic acid of the intermediate and the primary amine of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine. This transformation requires the activation of the carboxylic acid.

Mechanism of Carboxylic Acid Activation and Amide Formation

A common and industrially scalable method for this activation involves the use of pivaloyl chloride in the presence of a tertiary amine base, such as triethylamine.[7]

G cluster_0 Activation Step cluster_1 Amide Formation Acid R-COOH (Phenylacetic acid derivative) Mixed_Anhydride Mixed Anhydride (Activated Intermediate) Acid->Mixed_Anhydride + Pivaloyl Chloride Pivaloyl_Chloride Pivaloyl Chloride Amide R-CONH-R' (Coupled Product) Mixed_Anhydride->Amide + Amine Triethylamine Triethylamine (Base) Triethylamine->Mixed_Anhydride Accepts HCl Amine R'-NH2 (Chiral Amine)

Caption: Mechanism of amide bond formation.

The process unfolds as follows:

  • Formation of a Mixed Anhydride: The carboxylic acid reacts with pivaloyl chloride to form a mixed anhydride. This is a highly reactive species where the pivaloyl group serves as an excellent leaving group. Triethylamine acts as a base to neutralize the hydrogen chloride (HCl) that is generated during this step.[7]

  • Nucleophilic Attack by the Amine: The primary amine then acts as a nucleophile, attacking the carbonyl carbon of the original carboxylic acid moiety in the mixed anhydride.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, expelling the pivalate as the leaving group and forming the stable amide bond.

Detailed Experimental Protocol: Synthesis of the Repaglinide Ester Intermediate

This protocol is adapted from established procedures for Repaglinide synthesis.[8]

Materials:

  • 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

  • Toluene

  • Triethylamine

  • Pivaloyl chloride

  • (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine

  • Water

  • Saturated sodium bicarbonate solution

  • Hexane

Procedure:

  • Suspend 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid in toluene and cool the mixture to -5 °C.

  • Add triethylamine, followed by the slow addition of pivaloyl chloride, keeping the temperature below 0 °C. Stir the mixture for 1-2 hours to ensure the complete formation of the mixed anhydride.

  • In a separate flask, dissolve (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine in toluene.

  • Add the amine solution to the mixed anhydride mixture at a temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up the reaction by washing the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove unreacted starting materials and salts.

  • Distill off the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from a toluene/hexane mixture to yield the pure Repaglinide ester intermediate.[8]

ReagentMolar Ratio (relative to acid)Purpose
Triethylamine~1.2 eq.Base to neutralize HCl
Pivaloyl Chloride~1.1 eq.Activating agent for the carboxylic acid
(S)-Amine1.0 eq.Nucleophile for amide bond formation

The Final Step: Saponification to Repaglinide

The final step in the synthesis is the hydrolysis of the ester group on the phenylacetic acid moiety to yield the free carboxylic acid of Repaglinide. This is typically achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide.[2][9]

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The mechanism involves a nucleophilic acyl substitution:[2][10]

  • Nucleophilic Attack: A hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the ester.

  • Formation of a Tetrahedral Intermediate: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate.

  • Reformation of the Carbonyl and Departure of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as the leaving group.

  • Acid-Base Reaction: The alkoxide is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an alcohol. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid.

Detailed Experimental Protocol: Hydrolysis to Repaglinide

This protocol is a standard saponification procedure.[8]

Materials:

  • Repaglinide ester intermediate

  • Ethanol (or another suitable alcohol)

  • 1N Sodium hydroxide solution

  • 1N Hydrochloric acid solution

  • Water

Procedure:

  • Dissolve the Repaglinide ester intermediate in ethanol and heat the solution to 60-65 °C.

  • Add 1N sodium hydroxide solution and continue stirring at this temperature for 2-4 hours, monitoring the reaction for the disappearance of the starting material.

  • Cool the reaction mixture to approximately 35 °C.

  • Carefully adjust the pH to ~5.0 using 1N hydrochloric acid. This will protonate the carboxylate and cause Repaglinide to precipitate.

  • Cool the mixture to 0-5 °C and stir for an hour to maximize crystallization.

  • Collect the crystalline Repaglinide by filtration, wash with cold water, and dry under vacuum at 60-65 °C.[8]

Conclusion and Future Perspectives

The synthesis of Repaglinide via the intermediate 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid provides a clear illustration of fundamental organic transformations, including N-acylation, carboxylic acid activation, amide bond formation, and saponification. While industrial-scale synthesis may favor intermediates that require fewer steps, the principles outlined in this guide are universally applicable in pharmaceutical process development. Understanding the causality behind the choice of reagents and reaction conditions is paramount for optimizing yield, purity, and cost-effectiveness. Future research may focus on developing greener synthetic routes with higher atom economy, utilizing catalytic methods for amide bond formation, and minimizing the use of hazardous reagents.

References

  • CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents.
  • US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents.
  • US7148355B2 - Process for the preparation of repaglinide - Google Patents.
  • 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem. Available at: [Link]

  • p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Repaglinide | C27H36N2O4 | CID 65981 - PubChem - NIH. Available at: [Link]

  • CN100349861C - Ethyl carbamate and its preparation method - Google Patents.
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]

  • What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride? | ResearchGate. Available at: [Link]

  • (PDF) A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid - ResearchGate. Available at: [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Available at: [Link]

  • Synthesis of ethyl N-phenylcarbamate - PrepChem.com. Available at: [Link]

  • An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1 - CHIMIA. Available at: [Link]

  • hydrolysis of esters - Chemguide. Available at: [Link]

  • Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth - NIH. Available at: [Link]

  • Synthesis of A. 2-[(4-Phenylbenzoyl)amino]acetic acid - PrepChem.com. Available at: [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. Available at: [Link]

  • Triethylamine - Wikipedia. Available at: [Link]

  • 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4 | CID 2824993 - PubChem. Available at: [Link]

  • Ester Hydrolysis with H2SO4 - BYJU'S. Available at: [Link]

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, a valuable building block in pharmaceutical research and development. The procedure is centered around the robust and widely applicable Schotten-Baumann reaction, involving the N-acylation of 4-aminophenylacetic acid with ethyl chloroformate under biphasic aqueous conditions. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and outline rigorous safety procedures and analytical characterization techniques. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for preparing this key intermediate.

Introduction and Scientific Rationale

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals. The ethoxycarbonyl group serves as a stable and effective protecting group (carbamate), which can be introduced efficiently. The target molecule, 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, incorporates this feature onto the 4-aminophenylacetic acid scaffold, rendering it a bifunctional intermediate with a protected amine and a reactive carboxylic acid, suitable for further elaboration, for instance, in peptide synthesis.

The chosen synthetic strategy employs the Schotten-Baumann reaction, a classic yet highly effective method for acylating amines or alcohols.[1][2] This reaction is typically performed in a two-phase solvent system, consisting of an organic solvent and water.[3] The amine starting material and the acylating agent reside primarily in the organic phase, while an aqueous base (e.g., sodium hydroxide) serves to neutralize the hydrochloric acid generated during the reaction.[3][4] This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, thereby driving the reaction to completion.[2]

Reaction Mechanism: The Schotten-Baumann Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminophenylacetic acid attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group. The protonated amide is then deprotonated by the base present in the aqueous phase to yield the final carbamate product. The HCl byproduct is simultaneously neutralized by the base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Mechanism cluster_products Products Amine 4-Aminophenylacetic Acid (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate 1. Nucleophilic Attack ECF Ethyl Chloroformate (Electrophile) ECF->Intermediate Base Aqueous Base (e.g., NaOH) Product Target Carbamate Base->Product 3. Deprotonation & Neutralization of HCl Intermediate->Product 2. Chloride Elimination Byproduct NaCl + H₂O

Caption: General mechanism of the Schotten-Baumann reaction.

Materials, Reagents, and Equipment

Table 1: Required Chemicals and Reagents
Chemical NameCAS NumberMolecular Weight ( g/mol )Supplier Suggestion
4-Aminophenylacetic acid1197-55-3[5]151.16Sigma-Aldrich, TCI[6]
Ethyl Chloroformate541-41-3108.52[7]Sigma-Aldrich, Fisher Scientific[8]
Sodium Hydroxide (NaOH)1310-73-240.00Standard lab grade
Tetrahydrofuran (THF)109-99-972.11Standard lab grade
Hydrochloric Acid (HCl), conc.7647-01-036.46Standard lab grade
Deionized Water (H₂O)7732-18-518.02In-house or purchased
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Standard lab grade
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Ice-water bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

PART A: CRITICAL SAFETY PRECAUTIONS
  • Ethyl Chloroformate is highly toxic, corrosive, and flammable. It is fatal if inhaled and causes severe skin burns and eye damage.[9] This entire procedure MUST be performed in a well-ventilated chemical fume hood.[8] Wear appropriate PPE at all times.

  • 4-Aminophenylacetic acid is an irritant to the skin, eyes, and respiratory system.[5][10] Avoid inhalation of dust and direct contact.[6]

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact. The acidification step is exothermic and should be performed slowly in an ice bath.

PART B: REACTION SETUP AND EXECUTION
  • Prepare the Amine Solution: In a 250 mL beaker, dissolve 5.00 g (33.1 mmol) of 4-aminophenylacetic acid and 3.31 g (82.8 mmol, 2.5 equivalents) of sodium hydroxide in 75 mL of deionized water. Stir until all solids have dissolved.

  • Set up the Reaction Vessel: Transfer the aqueous amine solution to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice-water bath and begin vigorous stirring. Fit one neck with a thermometer and another with a 60 mL dropping funnel.

  • Prepare the Acylating Agent: In a separate, dry beaker, dissolve 3.96 g (3.25 mL, 36.4 mmol, 1.1 equivalents) of ethyl chloroformate in 25 mL of tetrahydrofuran (THF).

  • Addition of Ethyl Chloroformate: Transfer the ethyl chloroformate/THF solution to the dropping funnel. Add this solution dropwise to the rapidly stirred, cold amine solution over a period of 30-45 minutes. Causality Check: Slow, dropwise addition is crucial to maintain a low temperature (0-5 °C). This minimizes the hydrolysis of ethyl chloroformate in the basic aqueous solution and prevents potential runaway reactions.

  • Reaction: After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 1 hour, then remove the ice bath and let the reaction stir at room temperature for 2 hours.

  • Monitoring (Optional but Recommended): The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to check for the disappearance of the starting amine.

PART C: WORKUP AND ISOLATION
  • Quenching and Phase Separation: Transfer the reaction mixture to a 500 mL separatory funnel. The THF can be removed under reduced pressure using a rotary evaporator prior to this step to simplify the extraction, though it is not strictly necessary.

  • Washing: Wash the aqueous layer with 2 x 30 mL portions of diethyl ether to remove any unreacted ethyl chloroformate and other non-polar impurities. Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice-water bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate of the product will form. Causality Check: The product is soluble in the basic reaction mixture as its sodium carboxylate salt. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing the Solid: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts (NaCl).

PART D: PURIFICATION AND DRYING
  • Recrystallization: Transfer the crude solid to a beaker and recrystallize from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

  • Drying: Dry the purified product under vacuum to a constant weight.

Experimental Workflow Diagram

G start Start prep Prepare Aqueous Solution (4-Aminophenylacetic Acid + NaOH in H₂O) start->prep setup Reaction Setup (3-Neck Flask, Stirrer, Ice Bath, 0-5°C) prep->setup addition Slow Dropwise Addition (Ethyl Chloroformate in THF) setup->addition react Reaction Stirring (1 hr at 0°C, 2 hr at RT) addition->react workup Aqueous Workup (Wash with Ether) react->workup precipitate Acidification & Precipitation (Add HCl to pH 2 in Ice Bath) workup->precipitate isolate Isolation (Vacuum Filtration) precipitate->isolate purify Purification (Recrystallization from Ethanol/Water) isolate->purify dry Drying (Vacuum Oven) purify->dry characterize Characterization (NMR, IR, MS, MP) dry->characterize end End Product characterize->end

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization and Expected Results

The identity and purity of the final product, 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, should be confirmed using standard analytical techniques.[11][12]

Table 2: Expected Product Characteristics
ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 75-85% (typical)
Melting Point ~145-148 °C (literature values may vary)
¹H NMR Expect signals corresponding to the ethyl group (triplet and quartet), the methylene protons of the acetic acid moiety (singlet), the aromatic protons (two doublets, AA'BB' system), and the carbamate N-H proton (singlet, may be broad).
¹³C NMR Expect signals for the carboxylic acid carbonyl, the carbamate carbonyl, aromatic carbons, and aliphatic carbons of the ethyl and acetic acid groups.
IR Spectroscopy Characteristic absorptions for N-H stretching (~3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹) and carbamate (~1690 cm⁻¹), and C-O stretching.
Mass Spectrometry The molecular ion peak (or [M+H]⁺, [M-H]⁻) corresponding to the molecular weight (223.23 g/mol ) should be observed.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid. By employing the Schotten-Baumann reaction under controlled biphasic conditions, the target compound can be obtained in high yield and purity. The provided procedural details, mechanistic insights, and safety precautions constitute a self-validating system for researchers, ensuring both the integrity of the experiment and the safety of the operator.

References

  • Google. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide. Google Patents.
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  • Permyakov, E. A., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1333. [Link]

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Application Notes and Protocols for the Synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a phenylacetic acid moiety and an N-protected aniline, makes it a versatile building block in drug discovery and development. The efficient and selective synthesis of this molecule is of paramount importance, with catalyst selection playing a pivotal role in achieving high yields and purity.

This technical guide provides an in-depth analysis of the common catalytic methods employed in the synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid. We will explore the underlying principles of catalyst selection, provide detailed experimental protocols, and offer insights into reaction optimization.

Synthetic Strategy Overview

The most prevalent and industrially scalable synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid follows a two-step sequence, starting from the readily available 4-nitrophenylacetic acid.

Synthetic Pathway Start 4-Nitrophenylacetic Acid Intermediate 4-Aminophenylacetic Acid Start->Intermediate Step 1: Catalytic Hydrogenation Product 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic Acid Intermediate->Product Step 2: N-Acylation

Caption: Overall synthetic route for 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

This guide will focus on the catalysts utilized in each of these critical transformations.

Part 1: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid

The reduction of the aromatic nitro group in 4-nitrophenylacetic acid to the corresponding primary amine is a crucial first step. Catalytic hydrogenation is the preferred method due to its high efficiency, selectivity, and the generation of water as the only byproduct, aligning with the principles of green chemistry. The choice of catalyst is critical and is primarily between Palladium on Carbon (Pd/C) and Raney Nickel.

Catalyst Selection and Mechanistic Insights

Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and ability to effect the transformation under relatively mild conditions.[1][2] The reaction proceeds on the surface of the palladium nanoparticles, where both hydrogen gas and the nitro compound are adsorbed. The catalytic cycle involves the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates.

Raney Nickel: A cost-effective alternative to precious metal catalysts, Raney Nickel also demonstrates high activity for the hydrogenation of nitro groups.[1] It is particularly favored in processes where the presence of other reducible functional groups that are sensitive to Pd/C, such as certain halogen substituents, might be a concern.[1] The porous, high-surface-area structure of Raney Nickel, which is an alloy of aluminum and nickel with the aluminum leached out, contains adsorbed hydrogen from its preparation, making it a highly active hydrogenation catalyst.[3]

Catalytic_Hydrogenation_Mechanism cluster_0 Catalyst Surface (Pd or Ni) H2 H₂ H_ads 2H (adsorbed) H2->H_ads Adsorption Nitro R-NO₂ Nitro_ads R-NO₂ (adsorbed) Nitro->Nitro_ads Adsorption Nitroso_ads R-NO (adsorbed) Nitro_ads->Nitroso_ads +2H -H₂O Hydroxylamine_ads R-NHOH (adsorbed) Nitroso_ads->Hydroxylamine_ads +2H Amine_ads R-NH₂ (adsorbed) Hydroxylamine_ads->Amine_ads +2H -H₂O Amine R-NH₂ Amine_ads->Amine Desorption

Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.

Comparative Performance of Catalysts
CatalystTypical Loading (w/w %)Hydrogen SourceTemperature (°C)Pressure (atm)Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Pd/C 5-10%H₂ gasRoom Temp - 801 - 502-12 h>95High activity, mild conditionsHigher cost, potential for dehalogenation
Raney Nickel 10-20%H₂ gas50 - 10050 - 1004-16 h>90Lower cost, good for substrates with halogensPyrophoric, requires careful handling, higher temperatures and pressures may be needed

Note: The data presented is illustrative of typical performance and may vary based on specific reaction conditions and substrate purity.[2]

Detailed Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

  • Reactor Setup: To a suitable hydrogenation reactor, add 4-nitrophenylacetic acid (1 equivalent) and a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the substrate) to the mixture.

  • Inerting the System: Seal the reactor and purge with an inert gas, such as nitrogen or argon, three times to remove any oxygen.

  • Hydrogen Introduction: Purge the system with hydrogen gas three times.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi) and heat to the target temperature (e.g., 40-60°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-aminophenylacetic acid, which can be used in the next step without further purification or recrystallized if necessary.

Protocol 2: Hydrogenation using Raney Nickel

  • Reactor Setup: In a hydrogenation reactor, dissolve 4-nitrophenylacetic acid (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Catalyst Preparation and Addition: Carefully wash the required amount of Raney Nickel (typically a slurry in water) with the reaction solvent to remove the water. Add the solvent-washed Raney Nickel to the reactor.

  • Inerting and Hydrogenation: Follow steps 3-5 as described in the Pd/C protocol, noting that higher temperatures (e.g., 80-100°C) and pressures (e.g., 500-1000 psi) may be required for optimal results.

  • Monitoring and Work-up: Follow steps 6-9 as described in the Pd/C protocol. Exercise extreme caution when handling Raney Nickel as it can be pyrophoric when dry.

Part 2: N-Acylation of 4-Aminophenylacetic Acid

The second step involves the N-acylation of the newly formed 4-aminophenylacetic acid with ethyl chloroformate to introduce the ethoxycarbonyl protecting group. This reaction is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct.[4][5]

Catalyst Selection (Base) and Mechanistic Insights

In this context, the "catalyst" is a base that facilitates the reaction. Common bases include sodium hydroxide, potassium hydroxide, sodium carbonate, and triethylamine. The base plays a crucial role in deprotonating the ammonium salt formed from the amine and the HCl byproduct, thereby regenerating the free amine for further reaction and driving the equilibrium towards product formation.[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminophenylacetic acid attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion to form the final carbamate product.[6]

Schotten_Baumann_Mechanism cluster_1 N-Acylation Reaction Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride EtO-CO-Cl AcylChloride->Intermediate Product R-NH-CO-OEt Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl Product->Product Salt Base-H⁺ + Cl⁻ HCl->Salt Neutralization Base Base (e.g., NaOH) Base->Salt

Caption: Mechanism of the Schotten-Baumann N-acylation reaction.

Detailed Experimental Protocol

Protocol 3: N-Acylation under Schotten-Baumann Conditions

  • Dissolution: In a reaction vessel, dissolve 4-aminophenylacetic acid (1 equivalent) in an aqueous solution of a base, such as 1M sodium hydroxide.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition of Acylating Agent: While stirring vigorously, add ethyl chloroformate (1.05-1.1 equivalents) dropwise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid, such as 2M hydrochloric acid, to a pH of 2-3.

  • Precipitation and Isolation: The product, 2-{4-[(ethoxycarbonyl)amino]phenyl}acetic acid, will precipitate out of the solution. Collect the solid by filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and then dry it under vacuum to obtain the final product.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[7]

Conclusion

The synthesis of 2-{4-[(ethoxycarbonyl)amino]phenyl}acetic acid is a well-established process that relies on two key catalytic steps. The choice between Pd/C and Raney Nickel for the initial nitro reduction allows for flexibility based on cost considerations and the presence of other functional groups. The subsequent base-catalyzed N-acylation is a robust and high-yielding transformation. By understanding the roles of the catalysts and adhering to the detailed protocols provided, researchers and drug development professionals can efficiently and reliably produce this important synthetic intermediate.

References

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  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

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  • US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents. (n.d.).
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  • Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. (n.d.). Retrieved January 26, 2026, from [Link]

  • Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

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  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl) - TÜBİTAK Academic Journals. (n.d.). Retrieved January 26, 2026, from [Link]

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  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. (n.d.). Retrieved January 26, 2026, from [Link]

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  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

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  • A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[1][8]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (n.d.). Retrieved January 26, 2026, from [Link]

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Application Note: Structural Elucidation of a Pharmaceutical Intermediate, 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, using ATR-FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Process Chemistry

In pharmaceutical development, the rigorous characterization of intermediates is as critical as the analysis of the final active pharmaceutical ingredient (API). The compound 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a pivotal precursor whose structural integrity directly impacts the purity, efficacy, and safety of subsequent synthesis stages. Its molecular architecture, comprising a carboxylic acid, a carbamate (urethane) linkage, and a para-substituted aromatic ring, necessitates a precise and reliable analytical method for confirmation.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for this purpose. It is rapid, non-destructive, and exceptionally informative, providing a distinct molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.[1] This application note provides a comprehensive, expert-driven protocol for the qualitative analysis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid using Attenuated Total Reflectance (ATR), a modern sampling technique that minimizes sample preparation and maximizes reproducibility.[2][3]

Molecular Structure of Interest:

Caption: 2D structure of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

Experimental Protocol: ATR-FTIR Analysis

The choice of ATR as the sampling method is deliberate. It circumvents the need for laborious sample preparation (e.g., KBr pellets) and ensures excellent sample-to-sample contact, which is critical for spectral quality and reproducibility. The protocol is designed as a self-validating system to ensure data integrity.

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector, covering a spectral range of 4000–400 cm⁻¹.

  • Sampling Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, preferably with a diamond crystal due to its superior durability and chemical inertness.

  • Sample: 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, as a dry, fine powder.

  • Cleaning Supplies: Anhydrous isopropanol or ethanol; lint-free laboratory wipes.

  • Tools: Micro-spatula.

Experimental Workflow

The methodology follows a logical progression from system validation to data interpretation.

cluster_prep System Validation cluster_acq Sample Acquisition cluster_post Data Processing & Analysis start Start purge Purge System (Minimize H₂O/CO₂ interference) start->purge clean Clean ATR Crystal (Isopropanol wipe) purge->clean background Acquire Background (Empty Crystal) clean->background apply_sample Apply Powder Sample (Ensure full crystal contact) background->apply_sample System Ready collect_sample Acquire Spectrum (Co-add 32 scans at 4 cm⁻¹ resolution) apply_sample->collect_sample clean_again Clean ATR Crystal collect_sample->clean_again Data Collected process Apply ATR & Baseline Correction clean_again->process analyze Peak Assignment & Structural Verification process->analyze report Generate Report analyze->report

Caption: Standard Operating Procedure for ATR-FTIR structural verification.

Step-by-Step Methodology
  • System Preparation & Purging: Allow the spectrometer's infrared source to stabilize for a minimum of 30 minutes. Purge the sample compartment with dry nitrogen or air to significantly reduce the spectral contributions of atmospheric water vapor (broad bands ~3700-3500 cm⁻¹ and sharp lines ~1800-1400 cm⁻¹) and carbon dioxide (sharp doublet ~2360 cm⁻¹).

  • Background Acquisition (Trustworthiness Check):

    • Clean the ATR crystal surface meticulously with an isopropanol-moistened wipe, followed by a dry wipe to ensure no solvent residue remains.

    • Acquire a background spectrum (typically 32-64 scans at 4 cm⁻¹ resolution). This critical step measures the instrument's response and the ambient environment, which is then mathematically removed from the sample's spectrum.[1]

    • Validation: The resultant background interferogram should be a flat line in the absorbance spectrum. Any significant peaks denote contamination, requiring the cleaning process to be repeated.

  • Sample Application & Analysis:

    • Place a small quantity (~1-5 mg) of the powdered sample onto the ATR crystal, ensuring the entire crystal surface is covered.

    • Engage the pressure clamp to apply consistent force. This is paramount as the ATR effect relies on an evanescent wave penetrating a few microns into the sample; poor contact leads to a weak and distorted spectrum.[4][5]

    • Collect the sample spectrum using the same acquisition parameters as the background.

  • Data Processing:

    • The software automatically generates the final absorbance spectrum by ratioing the sample and background single-beam spectra.

    • Apply a software-based ATR correction. This function accounts for the wavelength-dependent nature of the evanescent wave's penetration depth, making the resulting spectrum more comparable to a classical transmission spectrum.

    • If necessary, perform a baseline correction to level the spectrum, removing artifacts from light scattering or crystal imperfections.

  • Clean-Up: Thoroughly clean the ATR crystal and pressure clamp tip with isopropanol to prevent cross-contamination.

Spectral Interpretation: A Logic-Based Approach

The FTIR spectrum of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a composite of the vibrational modes of its constituent functional groups. A definitive identification relies on the concurrent observation of all expected characteristic bands.

Expected Characteristic Absorption Bands

The following table summarizes the key vibrational modes and their expected positions. The solid-state nature of the sample leads to intermolecular hydrogen bonding, which significantly influences the position and shape of O-H and N-H bands.

Wavenumber Range (cm⁻¹)Functional Group & Vibration ModeRationale and Expected Appearance
3300–2500 O-H Stretch (Carboxylic Acid Dimer)An exceptionally broad and strong absorption is the hallmark of a hydrogen-bonded carboxylic acid.[6][7][8] This breadth is due to the vast population of vibrational states created by strong intermolecular H-bonding.
~3310 N-H Stretch (Secondary Amide/Carbamate)A moderately sharp, strong peak is expected, typically superimposed on the leading edge of the broad O-H band. Its presence is a primary indicator of the carbamate linkage.[9]
3100–3000 Aromatic C-H Stretch Weak to medium sharp peaks appearing at wavenumbers just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[10][11]
2980–2850 Aliphatic C-H Stretch (CH₂, CH₃)Medium, sharp peaks corresponding to the symmetric and asymmetric stretching of C-H bonds in the ethoxy and acetic acid methylene groups.
~1725 C=O Stretch (Carbamate Carbonyl)A strong, sharp peak. The electron-donating character of the adjacent nitrogen and oxygen atoms typically places the carbamate carbonyl stretch at a higher frequency than a simple ketone.[12]
~1690 C=O Stretch (Carboxylic Acid Carbonyl)A very strong, and often slightly broadened peak. Its position, lowered from ~1760 cm⁻¹, is highly indicative of the hydrogen-bonded dimeric form of the carboxylic acid.[7][13]
~1610, ~1540, ~1510 Aromatic C=C Stretch & N-H Bend (Amide II)A series of medium-to-strong peaks. The aromatic ring gives rise to characteristic skeletal vibrations.[10][11] The peak around 1540 cm⁻¹ is also characteristic of the Amide II band (a mix of N-H bending and C-N stretching).
~1240 C-O Stretch (Coupled Acid & Ester)A strong, broad absorption resulting from the C-O stretching vibrations within both the carboxylic acid and the carbamate-ester functionalities.
~840 Aromatic C-H Out-of-Plane Bend A strong, relatively sharp peak in this region is highly diagnostic for a 1,4 (para) substitution pattern on a benzene ring.[10]
Logical Pathway for Structural Confirmation

The verification process is not a simple checklist but a logical synthesis of the evidence across the spectrum.

cluster_regions Key Spectral Regions (cm⁻¹) cluster_groups Evidence for Key Moieties cluster_conclusion Final Confirmation r_high High Frequency (4000-2500 cm⁻¹) g_acid Carboxylic Acid Dimer r_high->g_acid Very Broad O-H Stretch g_carbamate Ethoxycarbonylamino Group r_high->g_carbamate Sharp N-H Stretch (~3310) r_mid Double Bond Region (1800-1650 cm⁻¹) r_mid->g_acid H-Bonded C=O (~1690) r_mid->g_carbamate Carbamate C=O (~1725) r_low Fingerprint Region (<1600 cm⁻¹) r_low->g_carbamate Amide II Band (~1540) g_aromatic Para-Substituted Phenyl r_low->g_aromatic p-Substitution C-H Bend (~840) C=C Stretches (~1610, 1510) confirm Structure Verified g_acid->confirm g_carbamate->confirm g_aromatic->confirm

Caption: Logical flow for the spectral assignment and structural confirmation.

Conclusion and Authoritative Practice

The ATR-FTIR technique provides a robust and efficient method for the structural confirmation of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid. The simultaneous presence of the characteristic broad O-H stretch of a carboxylic acid dimer, the distinct N-H and dual C=O stretches of the carbamate and acid moieties, and the diagnostic bands of a para-substituted aromatic ring provides unequivocal evidence of the compound's identity. This protocol, grounded in the fundamental principles of vibrational spectroscopy and designed with inherent self-validation checks, represents an authoritative approach for quality control and process monitoring in a regulated drug development environment.

References

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Gómez, L., et al. (2020). Reprocessing Postconsumer Polyurethane Foam Using Carbamate Exchange Catalysis and Twin-Screw Extrusion. ACS Central Science. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Siesler, H. W., et al. (2002). Practical Guide to Infrared Microspectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]

  • American Chemical Society (ACS) Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]

  • American Chemical Society (ACS) Publications. (2020). Reprocessing Postconsumer Polyurethane Foam Using Carbamate Exchange Catalysis and Twin-Screw Extrusion. ACS Central Science. Retrieved from [Link]

  • YouTube. (2015). FTIR Sampling Techniques: Attenuated Total Reflectance Data Collection. Thermo Fisher Scientific. Retrieved from [Link]

  • Sofyan, H., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). An ATR-FTIR Study.... Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

  • IR-SPECTRACL. (n.d.). IS NIR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of MFA form I and form II. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction parameters for "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure successful and reproducible synthesis.

Introduction

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the N-acylation of 4-aminophenylacetic acid with an ethyl carbamoylating agent. While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction parameters. This guide will address common challenges and provide solutions based on established chemical principles.

The primary synthetic route discussed is the Schotten-Baumann reaction, a robust method for acylating amines.[1][2] This reaction utilizes ethyl chloroformate as the acylating agent in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

Q1: Why is the yield of my reaction consistently low?

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Aromatic amines can be less reactive than their aliphatic counterparts. Ensure the reaction is allowed to proceed for an adequate duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. If the reaction is sluggish at lower temperatures, a modest increase in temperature may be beneficial, but be cautious of potential side reactions.

    • Inefficient Stirring: In a biphasic Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.

  • Hydrolysis of Ethyl Chloroformate:

    • Ethyl chloroformate is highly susceptible to hydrolysis, especially in the presence of a base.[5] This side reaction consumes the acylating agent and reduces the yield.

    • Solution: Add the ethyl chloroformate dropwise to the cooled reaction mixture to minimize its contact time with the aqueous base before it reacts with the amine. Maintaining a low temperature (0-5 °C) during the addition is critical.

  • Precipitation of Starting Material:

    • 4-Aminophenylacetic acid has limited solubility in some organic solvents. If it precipitates out of solution, it will not be available to react.

    • Solution: Choose a solvent system in which the starting material is reasonably soluble. A mixture of water and a polar aprotic solvent like dioxane or THF can be effective.

  • Incorrect Stoichiometry:

    • An insufficient amount of ethyl chloroformate will lead to incomplete conversion.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of ethyl chloroformate to ensure complete reaction of the 4-aminophenylacetic acid.

Q2: My final product is difficult to purify and appears to be a mixture. What are the likely impurities?

Possible Impurities and Prevention Strategies:

  • Unreacted 4-Aminophenylacetic Acid:

    • This is a common impurity if the reaction is incomplete.

    • Removal: Most of the unreacted starting material can be removed during the workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated amine will be soluble in the aqueous phase.

  • Diacylated Byproduct:

    • While less common for the carbamoylation of an amino acid under these conditions, it's a possibility if excessive ethyl chloroformate is used or if the reaction conditions are too harsh.

    • Prevention: Use a controlled amount of ethyl chloroformate (1.1-1.2 equivalents).

    • Removal: This byproduct is often less polar than the desired product and can be separated by column chromatography or careful recrystallization.

  • Ethyl 4-aminophenylacetate:

    • Esterification of the carboxylic acid group of the starting material or product can occur if ethanol is present as a solvent or impurity and acidic conditions are inadvertently created.

    • Prevention: Use aprotic solvents and ensure the reaction remains basic.

  • Polymeric Materials:

    • Under certain conditions, side reactions can lead to the formation of polymeric byproducts.

    • Prevention: Maintain a low reaction temperature and avoid prolonged reaction times.

Q3: The reaction mixture becomes very thick and difficult to stir. What should I do?

Cause and Solution:

  • Precipitation of the Product or Intermediate Salt: The sodium salt of the product or starting material may precipitate, especially at high concentrations.

    • Solution: Add more solvent to the reaction mixture to keep all components in solution. Ensure the chosen solvent is appropriate for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

Aqueous sodium hydroxide (NaOH) is a common and effective base for the Schotten-Baumann reaction.[1] It serves to both deprotonate the carboxylic acid and neutralize the HCl generated. Pyridine can also be used and may act as a nucleophilic catalyst, but its removal during workup can be more challenging.[3]

Q2: What is the optimal temperature for the reaction?

The reaction is typically carried out at a low temperature, between 0 and 5 °C, especially during the addition of ethyl chloroformate.[6] This minimizes the hydrolysis of the acylating agent and reduces the likelihood of side reactions. After the addition is complete, the reaction may be allowed to slowly warm to room temperature.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting material, product, and any byproducts. The disappearance of the 4-aminophenylacetic acid spot indicates the completion of the reaction.

Q4: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.[7]

  • Recommended Solvents: A mixture of ethanol and water, or ethyl acetate and hexanes are good starting points for recrystallization. The crude product should be dissolved in a minimum amount of the hot solvent and then allowed to cool slowly to form pure crystals.

Q5: How can I confirm the identity and purity of my final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H bond, the urethane carbonyl group, and the carboxylic acid carbonyl and O-H groups.[8]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

Materials:

  • 4-Aminophenylacetic acid

  • Sodium hydroxide (NaOH)

  • Ethyl chloroformate

  • Dioxane (or other suitable aprotic solvent)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenylacetic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: To the cooled solution, add dioxane (or another suitable solvent) to ensure homogeneity. Slowly add ethyl chloroformate (1.1 eq) dropwise via an addition funnel over a period of 30-60 minutes, while maintaining the temperature between 0 and 5 °C and stirring vigorously.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture with ethyl acetate.

    • Carefully acidify the aqueous layer to pH 2-3 with concentrated HCl. A white precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-{4-[(ethoxycarbonyl)amino]phenyl}acetic acid as a white solid.[7]

Data Presentation

ParameterRecommended ConditionRationale
Stoichiometry
4-Aminophenylacetic acid1.0 equivalentLimiting reagent.
Ethyl Chloroformate1.1 - 1.2 equivalentsA slight excess ensures complete conversion of the starting material.
Sodium Hydroxide2.2 equivalentsOne equivalent to deprotonate the carboxylic acid, one to neutralize the HCl byproduct, and a slight excess to maintain basicity.
Reaction Conditions
Temperature0 - 5 °C (during addition)Minimizes hydrolysis of ethyl chloroformate and side reactions.[6]
SolventWater/Dioxane or Water/THFEnsures solubility of both the ionic and organic reactants.
Reaction Time3 - 4 hoursTypically sufficient for complete reaction, but should be monitored by TLC.

Visualization

Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Dissolve 4-Aminophenylacetic Acid in aqueous NaOH B Cool to 0-5 °C A->B C Add Ethyl Chloroformate dropwise B->C Vigorous Stirring D Stir at 0-5 °C, then warm to room temperature C->D E Acidify with HCl D->E Reaction Complete (TLC) F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Recrystallize G->H I I H->I Pure Product

Sources

Common side reactions in the synthesis of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a crucial process in the development of various pharmaceuticals. While the synthetic route appears straightforward, several potential side reactions can impact yield and purity. This guide will focus on a common and effective synthetic pathway, highlighting critical control points and troubleshooting strategies.

A prevalent synthetic approach involves a two-step process:

  • Reduction of Ethyl 2-(4-nitrophenyl)acetate: The commercially available nitro compound is reduced to form the key intermediate, Ethyl 2-(4-aminophenyl)acetate.

  • N-acylation and Saponification: The resulting amine is then acylated with ethyl chloroformate, followed by saponification of the ethyl ester to yield the final product, 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

This guide will dissect the potential pitfalls in each of these stages and provide practical solutions.

Troubleshooting Workflow Diagram

G cluster_0 Step 1: Reduction of Ethyl 2-(4-nitrophenyl)acetate cluster_1 Step 2: N-acylation and Saponification Start Reaction Start: Ethyl 2-(4-nitrophenyl)acetate Reduction Check1 TLC/LC-MS Analysis: Incomplete Reaction? Start->Check1 Issue1 Issue: Starting Material Remains - Catalyst Inactivity - Insufficient Reducing Agent - Low Reaction Temperature/Time Check1->Issue1 Yes Check2 TLC/LC-MS Analysis: Unusual Spots/Masses? Check1->Check2 No Solution1 Troubleshooting: - Use Fresh Catalyst (e.g., Pd/C) - Increase Equivalents of Reducing Agent - Optimize Temperature and Time Issue1->Solution1 Solution1->Start Re-run Issue2 Issue: Azo/Azoxy Byproducts - Non-selective Reduction - Sub-optimal pH Check2->Issue2 Yes Check3 Work-up Issue: Product Loss or Emulsion? Check2->Check3 No Solution2 Troubleshooting: - Ensure Homogeneous Reaction - Control pH (e.g., with NH4Cl) - Use Alternative Reducing Agents (e.g., Fe/NH4Cl) Issue2->Solution2 Solution2->Start Re-run Issue3 Issue: Hydrolysis of Ester - Acidic/Basic Conditions During Reduction - Aqueous Work-up Issues Check3->Issue3 Yes Success1 Successful Intermediate: Ethyl 2-(4-aminophenyl)acetate Check3->Success1 No Solution3 Troubleshooting: - Use Neutral Reduction Conditions - Careful pH Adjustment During Extraction - Use Brine to Break Emulsions Issue3->Solution3 Solution3->Start Re-run Start2 Reaction Start: N-acylation & Saponification Success1->Start2 Check4 TLC/LC-MS Analysis: Multiple Products? Start2->Check4 Issue4 Issue: Diacylation/Polymerization - Excess Acylating Agent - High Concentration Check4->Issue4 Yes Check5 TLC/LC-MS Analysis: Incomplete Saponification? Check4->Check5 No Solution4 Troubleshooting: - Slow, Controlled Addition of Ethyl Chloroformate - Use Stoichiometric Amounts - Maintain Dilute Conditions Issue4->Solution4 Solution4->Start2 Re-run Issue5 Issue: Ethyl Ester Remains - Insufficient Base - Short Reaction Time Check5->Issue5 Yes Check6 Final Product Analysis: Impurity Detected? Check5->Check6 No Solution5 Troubleshooting: - Increase Equivalents of Base (e.g., NaOH, LiOH) - Monitor Reaction to Completion via TLC Issue5->Solution5 Solution5->Start2 Re-run Issue6 Issue: Carbamate Hydrolysis - Harsh Saponification (High Temp/Conc. Base) Check6->Issue6 Yes Success2 Final Pure Product Check6->Success2 No Solution6 Troubleshooting: - Use Milder Conditions (e.g., LiOH at RT) - Careful Monitoring of Reaction Time Issue6->Solution6 Solution6->Start2 Re-run

Caption: Troubleshooting workflow for the synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

Frequently Asked Questions (FAQs)

Q1: My reduction of ethyl 2-(4-nitrophenyl)acetate is sluggish and incomplete. What are the likely causes?

A1: An incomplete reduction is a common issue. The primary culprits are often related to the catalyst or the reducing agent.

  • Catalyst Deactivation: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a popular method. However, the catalyst can be poisoned by impurities in the starting material or solvent. Ensure you are using a high-quality catalyst. If the reaction stalls, filtering the mixture and adding fresh catalyst can sometimes restart the reduction.

  • Insufficient Reducing Agent: If using a chemical reductant like iron powder in the presence of an acid or ammonium chloride, ensure you are using a sufficient molar excess.[1][2] The surface of the iron can become passivated, so vigorous stirring is essential.

  • Reaction Conditions: Ensure the reaction temperature and pressure (for catalytic hydrogenation) are optimal. For chemical reductions, maintaining the appropriate pH is crucial for the reaction to proceed efficiently.

Q2: I am observing a colored impurity in my ethyl 2-(4-aminophenyl)acetate intermediate that is difficult to remove. What could it be?

A2: The formation of colored impurities often points to azo or azoxy compounds. These are dimerization products that can form from partially reduced nitroso and hydroxylamine intermediates, especially under non-optimal pH or with localized high concentrations of the reducing agent.[3] To mitigate this:

  • Control Reaction Conditions: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Choice of Reducing System: The Fe/NH4Cl system in a solvent like ethanol/water is often effective and selective, minimizing these byproducts.[1][2]

  • Purification: If these impurities do form, they can often be removed by column chromatography on silica gel.

Q3: During the N-acylation step, I am getting a low yield and a significant amount of a high molecular weight byproduct. What is happening?

A3: This suggests that instead of the desired N-acylation, you are likely getting polymerization. The starting material, 4-aminophenylacetic acid (if you start from this point), is bifunctional with a nucleophilic amine and a carboxylic acid. Under certain conditions, these can react to form polyamide-like structures. If you are acylating ethyl 2-(4-aminophenyl)acetate, diacylation on the nitrogen is a possibility, though less common with ethyl chloroformate.

To avoid this:

  • Protecting Groups: If starting with 4-aminophenylacetic acid, it is advisable to first protect the carboxylic acid as an ester (e.g., ethyl ester) before performing the N-acylation.

  • Controlled Addition: Add the ethyl chloroformate slowly and at a low temperature (e.g., 0 °C) to a solution of the amine. This minimizes side reactions and favors the desired mono-acylation.

Q4: The final saponification step is either incomplete or leads to the hydrolysis of my desired carbamate group. How can I optimize this?

A4: Balancing the complete hydrolysis of the ethyl ester without cleaving the ethyl carbamate is key.

  • Incomplete Saponification: This occurs if the amount of base or the reaction time is insufficient. Monitor the reaction progress by TLC or LC-MS until all the starting ester is consumed.

  • Carbamate Hydrolysis: The N-(ethoxycarbonyl) group is generally stable to basic conditions at room temperature. However, prolonged reaction times, elevated temperatures, or the use of a very strong base can lead to its cleavage, regenerating the amine.

  • Recommended Conditions: Using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a mild and effective method for saponification that typically preserves the carbamate group.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Reduction of Ethyl 2-(4-nitrophenyl)acetate

The reduction of the nitro group is a critical step that dictates the purity of the subsequent intermediate.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Protocol
Incomplete Reduction Catalyst poisoning or inactivity (Pd/C).1. Ensure the starting material and solvent are free of sulfur or other catalyst poisons. 2. Use a fresh batch of 10% Pd/C catalyst (typically 5-10 mol%). 3. If the reaction stalls, carefully filter the reaction mixture through Celite® under an inert atmosphere and add a fresh portion of the catalyst.
Insufficient hydrogen pressure.1. Ensure the system is properly sealed and can maintain the target hydrogen pressure (typically 1-4 atm). 2. Purge the reaction vessel with nitrogen and then hydrogen several times to remove all oxygen.
Formation of Azo/Azoxy Byproducts Non-selective reduction conditions.1. Switch to a chemical reduction method such as iron powder in the presence of a mild acid like ammonium chloride in an ethanol/water mixture.[1][2] 2. Maintain vigorous stirring to ensure efficient mixing and prevent localized high concentrations of intermediates.
Ester Hydrolysis Acidic or basic conditions during reduction.1. If using catalytic hydrogenation, ensure the reaction is run under neutral conditions. 2. If using a chemical reductant, avoid strongly acidic conditions. The Fe/NH4Cl system is advantageous as it operates near neutral pH.[1][2]

Experimental Protocol: Selective Reduction with Fe/NH4Cl

  • To a stirred solution of ethyl 2-(4-nitrophenyl)acetate (1.0 eq) in ethanol and water (e.g., a 4:1 mixture) at room temperature, add ammonium chloride (4-5 eq).

  • Heat the mixture to reflux (approximately 70-80 °C).

  • Add iron powder (3-5 eq) portion-wise over 30 minutes. Be cautious as the reaction can be exothermic.

  • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-(4-aminophenyl)acetate, which can often be used in the next step without further purification.

Guide 2: N-acylation and Saponification Strategies

This two-step sequence transforms the amine intermediate into the final product. Careful control is necessary to avoid side reactions.

Reaction Scheme

Caption: Reaction scheme for N-acylation and saponification.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Protocol
Diacylation or Polymerization Use of excess ethyl chloroformate or high concentration.1. Use a stoichiometric amount (1.0-1.1 eq) of ethyl chloroformate. 2. Add the ethyl chloroformate dropwise to a cooled (0 °C) and dilute solution of the amine and a non-nucleophilic base (e.g., triethylamine or pyridine).
Incomplete Saponification Insufficient base or short reaction time.1. Use a molar excess of base (typically 1.5-2.0 eq of LiOH or NaOH). 2. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
Carbamate Cleavage Harsh basic conditions (high temperature or concentrated base).1. Perform the saponification at room temperature. 2. Use a milder base like lithium hydroxide. 3. Quench the reaction with a mild acid (e.g., 1N HCl) as soon as the starting material is consumed.
Difficult Product Isolation Product is soluble in the aqueous layer after acidification.1. After acidification to pH ~2-3, if the product does not precipitate, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. 2. Saturating the aqueous layer with NaCl can sometimes aid in both precipitation and extraction.

Experimental Protocol: N-acylation and Saponification

  • N-acylation: Dissolve ethyl 2-(4-aminophenyl)acetate (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-{4-[(ethoxycarbonyl)amino]phenyl}acetate.

  • Saponification: Dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (1.5 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the ester is consumed (typically 2-6 hours).

  • Concentrate the mixture to remove the THF.

  • Dilute with water and wash with a non-polar solvent like hexanes or ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify with 1N HCl to a pH of ~2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-{4-[(ethoxycarbonyl)amino]phenyl}acetic acid.

By understanding the underlying chemistry and potential side reactions, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their synthesis of 2-{4-[(ethoxycarbonyl)amino]phenyl}acetic acid.

References

  • PubChem. (n.d.). 4-Aminophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Google Patents. (2016). Preparation method of 4-aminophenylacetic acid medicine intermediate. CN106380413A. Retrieved from [5]

  • Blaser, H. U., et al. (2011). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis.[3]

  • MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link][2]

  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link][6]

Sources

Technical Support Center: Recrystallization of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" via recrystallization. The guidance herein is built upon fundamental principles of crystallization and field-proven insights to help you achieve higher purity and yield.

I. Foundational Knowledge: The Recrystallization Workflow

Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, promoting the formation of pure crystals while the impurities remain dissolved in the mother liquor.

Here is a general workflow for the recrystallization of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid:

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution of Crude Product in Hot Solvent A->B C 3. Hot Filtration (if insoluble impurities are present) B->C D 4. Slow Cooling to Induce Crystallization C->D E 5. Isolation of Crystals (Vacuum Filtration) D->E F 6. Washing of Crystals with Cold Solvent E->F G 7. Drying of Pure Crystals F->G H 8. Purity and Yield Assessment G->H

Caption: A generalized workflow for the recrystallization of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the recrystallization of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

Question: My compound, 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, is not dissolving in the hot solvent. What should I do?

Answer:

This issue typically arises from an inappropriate choice of solvent or using an insufficient volume of it. The structure of your compound, featuring both a polar carboxylic acid group and a less polar ethoxycarbonylamino-phenyl group, requires a solvent that can accommodate both moieties.

  • Causality: The solubility of a compound is governed by the principle of "like dissolves like." A solvent that is too nonpolar will not effectively solvate the carboxylic acid group, while a solvent that is too polar may not sufficiently dissolve the aromatic and ester portions of the molecule.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add the solvent in small increments to the heated mixture. Ensure the solution is at or near the solvent's boiling point to maximize solubility.

    • Solvent System Modification: If a single solvent system is ineffective, consider a binary solvent system. For instance, you could dissolve your compound in a good solvent like ethanol or methanol at an elevated temperature, and then add a poorer solvent like water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool.

    • Alternative Solvents: Based on the structure of your compound, suitable solvents to explore include ethanol, methanol, ethyl acetate, or mixtures of these with water. A good starting point is often a solvent that has a similar functional group to the compound being recrystallized.[1][2]

Question: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution's temperature is above the melting point of the solute when it becomes supersaturated.[3][4]

  • Causality: This phenomenon is common when the compound is significantly impure, lowering its melting point, or when the boiling point of the solvent is too high.[4]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then cool the solution again, but more slowly.

    • Lower the Cooling Temperature: Induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.

    • Change the Solvent: Select a solvent with a lower boiling point.[5]

Question: No crystals have formed even after the solution has cooled to room temperature. What is the next step?

Answer:

The absence of crystal formation suggests that the solution is not yet supersaturated or that the activation energy for nucleation has not been overcome.

  • Causality: This can be due to using too much solvent or the solution cooling too rapidly, preventing crystal nucleation.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again slowly.[3]

    • Cooling: Place the solution in an ice bath to further decrease the solubility of your compound.

Question: The purity of my recrystallized 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid has not significantly improved. What could be the reason?

Answer:

This indicates that the chosen solvent is not effectively differentiating between your compound and the impurities.

  • Causality: The impurities may have very similar solubility profiles to your target compound in the selected solvent.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or almost insoluble at all temperatures.[6] Experiment with different solvents or solvent mixtures.

    • Decolorize with Activated Carbon: If the impurities are colored, they can often be removed by adding a small amount of activated carbon to the hot solution before filtration.[7] Be cautious not to add too much, as it can also adsorb your product.

    • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.

III. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid?

A1: The ideal solvent should meet the following criteria[6][8][9]:

  • High solubility at elevated temperatures and low solubility at room or lower temperatures. This allows for dissolution when hot and good recovery upon cooling.

  • Inertness: The solvent should not react with your compound.

  • Volatility: It should be easily removable from the crystals after isolation.

  • Safety: The solvent should have low toxicity and flammability.

A practical approach is to test the solubility of a small amount of your crude product in various solvents in a test tube. Good candidates for your compound include ethanol, methanol, ethyl acetate, and their aqueous mixtures.

Solvent Boiling Point (°C) Polarity Comments
Ethanol78PolarA good general-purpose solvent for moderately polar compounds.
Methanol65PolarSimilar to ethanol but more volatile.
Ethyl Acetate77Moderately PolarCan be effective for compounds with ester functionalities.
Water100Very PolarMay be used as an anti-solvent with more organic solvents.
Ethanol/WaterVariableVariableA versatile mixture allowing for fine-tuning of polarity.

Q2: What is the impact of the cooling rate on crystal size and purity?

A2: Slower cooling rates generally lead to the formation of larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice and often results in the formation of smaller, less pure crystals.[9] For optimal results, allow the heated solution to cool to room temperature undisturbed before further cooling in an ice bath.

Q3: How can I confirm the purity of my recrystallized product?

A3: Several analytical techniques can be used to assess the purity of your 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of a compound by separating it from its impurities.[10] A pure compound will ideally show a single peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the compound and detect the presence of impurities. Quantitative NMR (qNMR) can also be used to determine the purity with high accuracy.[11][12]

IV. Experimental Protocols

Protocol 1: General Recrystallization of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purity Assessment by Melting Point

  • Ensure the recrystallized product is completely dry.

  • Pack a small amount of the crystals into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

V. References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Lab Techniques. Chemistry LibreTexts. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9171–9187. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • ResearchGate. How to check the purity of the chemical compound by H NMR?. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. In Organic Chemistry Lab Techniques. Chemistry LibreTexts. [Link]

  • Google Patents. Process for producing N-protected amino acid.

  • Google Patents. Purification of carboxylic acids by complexation with selective solvents.

  • Balcerak, A., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters. [Link]

  • Google Patents. HPLC method for purifying organic compounds.

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 635. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(21), 9171-9187. [Link]

  • Chemistry Stack Exchange. Recrystallization Process Questions. [Link]

Sources

Troubleshooting guide for the synthesis of phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of phenylacetic acid and its derivatives. As a Senior Application Scientist, I've compiled this guide to address common challenges encountered in the laboratory. This resource is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the underlying chemical principles.

Section 1: Core Synthesis of Phenylacetic Acid

The synthesis of the phenylacetic acid (PAA) core is the foundation for many derivatives. Here, we address common hurdles in the most frequently used synthetic routes.

Hydrolysis of Benzyl Cyanide

This classic and robust method is a go-to for many chemists, but it's not without its pitfalls.[1][2]

Question: My hydrolysis of benzyl cyanide is sluggish, and I'm observing low yields of phenylacetic acid. What are the likely causes and how can I optimize the reaction?

Answer: Sluggish reactions and low yields in benzyl cyanide hydrolysis typically stem from three main factors: inefficient protonation/nucleophilic attack, incomplete reaction, or side product formation. Let's break down the troubleshooting process.

Causality and Optimization:

  • Inadequate Acid/Base Concentration: The hydrolysis mechanism, whether acid or base-catalyzed, relies on the effective concentration of H+ or OH- ions.[2] For acid-catalyzed hydrolysis, using a more dilute sulfuric acid can paradoxically lead to a more controlled and smoother reaction, preventing the vigorous evolution of heat that can cause loss of starting material.[2] Conversely, for base-catalyzed hydrolysis, a sufficient stoichiometric excess of the base is crucial to drive the reaction to completion.

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.[3] It's essential to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction has stalled, a modest increase in temperature or an extension of the reaction time may be all that is needed.

  • Phase Transfer Issues: In biphasic systems (e.g., an organic solvent and an aqueous acid/base), inefficient mixing can be a major roadblock. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. The use of a phase-transfer catalyst can also be beneficial in such cases.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [1][2]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq) and a dilute solution of sulfuric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.[1]

  • The phenylacetic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold water.[1]

  • Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield pure phenylacetic acid.[1]

Question: I've noticed the formation of a significant amount of phenylacetamide as a byproduct. How can I minimize this and favor the formation of the carboxylic acid?

Answer: The formation of phenylacetamide is a common issue and arises from the incomplete hydrolysis of the intermediate amide. The key to overcoming this is to ensure the reaction conditions are sufficiently forcing to drive the hydrolysis of the amide to the carboxylate.

Troubleshooting Amide Byproduct Formation:

  • Increase Reaction Time and/or Temperature: The hydrolysis of the amide is often the slower step in the sequence. Extending the reflux time or slightly increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for this second hydrolysis step.

  • Adjust Acid/Base Stoichiometry: For acid-catalyzed reactions, a higher concentration of acid can be employed, though with caution to control the reaction's exothermicity.[2] In base-catalyzed hydrolysis, ensuring at least two equivalents of base are present is critical; the first to neutralize the initially formed carboxylic acid and the second to act as the nucleophile for the hydrolysis of the amide.

The Willgerodt-Kindler Reaction

This unique rearrangement reaction allows for the synthesis of phenylacetic acid derivatives from acetophenones but is notorious for its harsh conditions and potential for complex product mixtures.[4][5]

Question: My Willgerodt-Kindler reaction is giving me a complex mixture of products with a low yield of the desired thioamide. How can I improve the selectivity and yield?

Answer: The Willgerodt-Kindler reaction is sensitive to reaction conditions, and achieving high yields and selectivity can be challenging.[4][5] The key is to carefully control the temperature, stoichiometry of reagents, and reaction time.

Optimizing the Willgerodt-Kindler Reaction:

  • Temperature Control: High temperatures are typically required, but excessive heat can lead to decomposition and the formation of byproducts.[5] It's a delicate balance that often requires empirical optimization for a specific substrate.

  • Reagent Stoichiometry: The ratio of the ketone, sulfur, and amine is critical. An excess of the amine and sulfur is generally used to drive the reaction forward.

  • Choice of Amine: Morpholine is a commonly used amine for this reaction.[6] High-boiling amines are often preferred to allow for the necessary reaction temperatures to be reached without the need for a pressurized vessel.[6]

Workflow for Troubleshooting the Willgerodt-Kindler Reaction:

Willgerodt_Kindler_Troubleshooting start Low Yield / Complex Mixture temp Adjust Temperature Start at a moderate temperature (e.g., 130°C) and incrementally increase. start->temp reagents Optimize Reagent Stoichiometry Systematically vary the equivalents of sulfur and amine. temp->reagents amine Screen Different Amines Consider high-boiling point amines like morpholine or piperidine. reagents->amine time Monitor Reaction Time Track progress by TLC to avoid over-reaction and decomposition. amine->time outcome Improved Yield and Selectivity time->outcome

Caption: A decision-making workflow for optimizing the Willgerodt-Kindler reaction.

Section 2: Derivatization of Phenylacetic Acid

Once the PAA core is synthesized, the next steps often involve esterification or amide bond formation.

Esterification

Fischer esterification is a common method, but equilibrium limitations can be a hurdle.[7]

Question: My Fischer esterification of phenylacetic acid is not going to completion, and I'm struggling to isolate the ester from the starting materials. What can I do?

Answer: The Fischer esterification is a reversible reaction, and its success hinges on shifting the equilibrium towards the product side.[8] This is typically achieved by either removing water as it is formed or by using a large excess of one of the reactants, usually the alcohol.

Strategies for Driving Esterification to Completion:

  • Use of a Dean-Stark Apparatus: This is a classic and effective method for removing water azeotropically, thereby driving the reaction forward.

  • Excess Alcohol: Using the alcohol as the solvent is a common strategy to push the equilibrium towards the ester.[9]

  • Choice of Catalyst: While strong mineral acids like sulfuric acid are common, solid acid catalysts like Amberlyst-15 can also be effective and simplify workup.[9][10]

Comparative Table of Esterification Catalysts:

CatalystAdvantagesDisadvantages
Sulfuric Acid Inexpensive, effectiveDifficult to remove, can cause charring
p-Toluenesulfonic Acid (pTSA) Solid, easier to handle than H2SO4Can be hygroscopic
Amberlyst-15 Heterogeneous, easily filtered offMay have lower activity than homogeneous catalysts

Question: I am observing side reactions, such as dehydration of my alcohol, during the esterification. How can I prevent this?

Answer: Alcohol dehydration is a common side reaction, especially with secondary and tertiary alcohols, under strongly acidic conditions and high temperatures.

Minimizing Dehydration Byproducts:

  • Milder Catalyst: Consider using a milder acid catalyst.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of the dehydration side reaction more than the rate of the desired esterification.

  • Alternative Esterification Methods: For sensitive substrates, consider alternative methods that do not require strong acids, such as reaction with an alkyl halide in the presence of a non-nucleophilic base.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, but can be challenging with sterically hindered or electronically deactivated substrates.[11]

Question: My standard amide coupling reaction between phenylacetic acid and an aniline derivative using a carbodiimide reagent is failing. What are my options?

Answer: The failure of a standard amide coupling reaction, especially with an electron-poor amine like an aniline, is a frequent challenge.[12] This is often due to the reduced nucleophilicity of the amine.

Troubleshooting Failed Amide Couplings:

  • More Potent Coupling Reagents: Move beyond standard carbodiimides to more powerful uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP. These reagents can activate the carboxylic acid more effectively.

  • Acyl Halide Formation: A robust alternative is to convert the phenylacetic acid to its corresponding acyl chloride or fluoride.[11] Acyl halides are highly reactive and will often react with even weakly nucleophilic amines.[11] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose.

  • Elevated Temperatures: For particularly challenging couplings, heating the reaction can provide the necessary activation energy.[13] However, this should be done with caution to avoid side reactions and racemization if chiral centers are present.

Reaction Pathway for a Challenging Amide Coupling:

Amide_Coupling_Pathway PAA Phenylacetic Acid Carbodiimide Standard Carbodiimide Coupling PAA->Carbodiimide HATU HATU / HBTU / PyBOP PAA->HATU Acyl_Halide Convert to Acyl Halide PAA->Acyl_Halide Amine Electron-Poor Amine Amine->Carbodiimide Amine->HATU Product Desired Amide Amine->Product Carbodiimide->Product Fails HATU->Product Succeeds Acyl_Halide->Amine Reacts

Caption: Alternative strategies for difficult amide bond formations.

Section 3: Purification and Characterization

Successful synthesis is only half the battle; pure, well-characterized compounds are the ultimate goal.

Question: I'm having difficulty purifying my phenylacetic acid derivative by column chromatography. It seems to be streaking on the silica gel. What's happening?

Answer: Streaking of carboxylic acids on silica gel is a very common problem. It is due to the acidic nature of the compound interacting strongly with the slightly acidic silica gel.

Improving Chromatographic Purification of Acidic Compounds:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks and better separation.

  • Esterification/Protection: If the carboxylic acid is not the final desired product, it can be temporarily converted to an ester (e.g., a methyl or ethyl ester) for purification. The ester is less polar and will behave much better on silica gel. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Question: What are the key analytical techniques I should use to confirm the structure and purity of my synthesized phenylacetic acid derivative?

Answer: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

Essential Analytical Techniques:

TechniqueInformation Provided
¹H and ¹³C NMR Provides detailed information about the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide fragmentation patterns that aid in structure elucidation.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the carboxylic acid C=O stretch (around 1700 cm⁻¹) and O-H stretch (broad, around 2500-3300 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for quantitative analysis.

Section 4: Safety Considerations

Question: What are the primary safety hazards I should be aware of when working with the reagents for phenylacetic acid synthesis?

Answer: The synthesis of phenylacetic acid and its derivatives involves several hazardous materials that require careful handling.

Key Safety Precautions:

  • Benzyl Cyanide: This is a toxic and lachrymatory substance.[14] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Acids and Bases: Concentrated acids (sulfuric, hydrochloric) and bases (sodium hydroxide) are corrosive and can cause severe burns.[15] Always add acid to water, not the other way around, to control the exotherm.

  • Thionyl Chloride and Oxalyl Chloride: These reagents are highly corrosive and react violently with water to release toxic gases (SO₂ and HCl/CO/CO₂ respectively). They must be handled with extreme care in a fume hood.

  • Phenylacetic Acid: While less acutely toxic than some of the starting materials, phenylacetic acid is an irritant to the eyes, skin, and respiratory system.[15]

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for your specific experimental setup.[2][15]

References

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Li, J., et al. (2015). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. Retrieved from [Link]

  • Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]

  • Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Google Patents. (2013). CN103232338A - Preparation method of phenylacetic acid.
  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Wang, L., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC - NIH. Retrieved from [Link]

  • Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

  • Royal Society Publishing. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Mohamed, M. E. S., et al. (n.d.). Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii. PMC - PubMed Central. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet - Phenylacetic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2003). Willgerodt Reaction. Retrieved from [Link]

  • Reddit. (2022). Esterification not Working (Separation) : r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2022). Struggling with amide coupling : r/Chempros. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Darabi, H. R., et al. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Rzepa, H. (2020). The Willgerodt-Kindler Reaction: mechanistic reality check 2. Henry Rzepa's Blog. Retrieved from [Link]

  • Wikimedia Commons. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl cyanide can be converted into phenylacetic acid in vivo in.... Retrieved from [Link]

  • Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. J. Soc. Ouest-Afr. Chim.. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Stability issues of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the scientific rationale behind its stability profile, enabling you to anticipate potential challenges and ensure the integrity of your experiments.

Introduction to the Stability of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a molecule of interest in pharmaceutical research. Its structure, featuring a phenylacetic acid moiety and an ethyl carbamate group, dictates its chemical reactivity and stability. Understanding its behavior under various experimental conditions is crucial for the development of stable formulations and for obtaining reliable experimental results. This guide will address common stability-related questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid that are susceptible to degradation?

A1: The primary sites of potential degradation are the ethyl carbamate and the carboxylic acid functionalities. The ethyl carbamate can undergo hydrolysis, particularly under acidic or basic conditions. The phenylacetic acid moiety itself is relatively stable, but the entire molecule can be susceptible to oxidation and photodecomposition under certain conditions.

Q2: What are the expected degradation products of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid?

A2: The most likely degradation pathway is the hydrolysis of the ethyl carbamate bond. This would result in the formation of 4-aminophenylacetic acid, ethanol, and carbon dioxide. Under oxidative stress, hydroxylation of the aromatic ring or degradation of the acetic acid side chain could occur.

Q3: What are the ideal storage conditions for 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid?

A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and hydrolytic degradation. For solutions, it is advisable to use aprotic solvents and store them at low temperatures. Storage at room temperature in a sealed, dry container is also a suitable option[1].

Q4: How can I monitor the stability of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended method for monitoring the stability of the compound. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution. Hydrolysis of the ethyl carbamate group, especially in aqueous or protic solvents.Prepare fresh solutions before use. If storage is necessary, use anhydrous aprotic solvents and store at -20°C. Avoid acidic or basic conditions.
Appearance of a new peak in the HPLC chromatogram during a formulation study. Degradation of the compound due to incompatible excipients or harsh processing conditions (e.g., high temperature).Identify the degradation product using LC-MS. Perform forced degradation studies to understand the degradation pathway[2][3][4][5]. Screen for compatible excipients.
Discoloration of the solid compound (e.g., turning yellow or brown). Oxidation or photodegradation.Store the solid compound in an amber vial, protected from light, and under an inert atmosphere.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the assay buffer at the experimental temperature and duration. If instability is observed, consider using a more stable analog or adjusting the assay conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.[2]

Objective: To investigate the stability of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid under various stress conditions.

Materials:

  • 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • HPLC system with UV/PDA and MS detectors

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid from its degradation products.

Instrumentation and Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan) and/or MS detector.

Procedure:

  • Prepare solutions of the stressed samples from the forced degradation study.

  • Inject each sample into the HPLC system.

  • Analyze the chromatograms to ensure baseline separation between the parent peak and any degradation product peaks.

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate resolution.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

G parent 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid hydrolysis_product 4-Aminophenylacetic acid + Ethanol + CO2 parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product Oxidized derivatives (e.g., hydroxylated ring) parent->oxidation_product  Oxidation (e.g., H2O2)

Caption: Potential degradation pathways of the target compound.

Decision-Making Workflow for Stability Assessment

This workflow provides a structured approach to assessing and addressing stability issues.

G start Start: Stability Concern forced_degradation Perform Forced Degradation Study start->forced_degradation method_dev Develop Stability- Indicating Method forced_degradation->method_dev analyze Analyze Stressed and Long-Term Samples method_dev->analyze stable Compound is Stable analyze->stable No significant degradation unstable Compound is Unstable analyze->unstable Degradation observed end End: Stable Product/Process stable->end identify_products Identify Degradation Products (LC-MS) unstable->identify_products reformulate Reformulate or Modify Storage Conditions identify_products->reformulate retest Retest Stability reformulate->retest retest->analyze

Caption: Workflow for stability testing and resolution.

Summary of Stability Profile

Condition Expected Stability Primary Degradation Pathway Key Considerations
Acidic pH LowHydrolysis of the ethyl carbamate.The rate of hydrolysis is expected to increase with decreasing pH.
Neutral pH ModerateSlow hydrolysis of the ethyl carbamate.Stability is generally better than under acidic or basic conditions.
Basic pH LowHydrolysis of the ethyl carbamate.The rate of hydrolysis is expected to increase with increasing pH.
Elevated Temperature Low to ModerateThermal decomposition, potentially accelerating hydrolysis.Higher temperatures will likely increase the rate of degradation[6].
Light Exposure ModeratePhotodegradation.The phenylacetic acid moiety may be susceptible to photolytic reactions.
Oxidizing Agents LowOxidation of the aromatic ring or side chain.The presence of peroxides or other oxidizing agents can lead to significant degradation.

References

  • Benchchem. (n.d.). Degradation pathways of "Pentanimidoylamino-acetic acid" under experimental conditions.
  • BOC Sciences. (n.d.). CAS 134978-97-5 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.
  • Coelho-Moreira, J. S., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC.
  • Perry, R. J., et al. (2011). Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels.
  • ResearchGate. (n.d.). The reaction scheme of ethyl carbamate hydrolysis by urethanase.
  • Kim, H., et al. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Palled, M. S., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis.
  • PubChem. (n.d.). 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid.
  • PubChem. (n.d.). 4-Aminophenylacetic acid.
  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • ResearchGate. (2025). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I.
  • PubMed. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry.
  • SINTEF. (n.d.). Effect of temperature on carbamate stability constants for amines.
  • MDPI. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor.
  • Wikipedia. (n.d.). Ethyl carbamate.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • ResearchGate. (n.d.). Carbamate stability versus CO2 loading at 25ºC.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • ResearchGate. (n.d.). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
  • PubMed. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture.
  • NIH. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • PubChem. (n.d.). Phenylacetic Acid.
  • PubMed. (2006). The Metabolism and Excretion of 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic Acid (DDB-S) in Rats and Human.
  • MySkinRecipes. (n.d.). 2-(3-Ethoxy-4-ethoxycarbonylphenyl)acetic Acid.
  • MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile.
  • ChemicalBook. (n.d.). 4-Aminophenylacetic acid.
  • Sigma-Aldrich. (n.d.). 4-Aminophenylacetic acid.

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How to monitor the progress of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for monitoring the synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid . This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into tracking the reaction progress, troubleshooting common issues, and ensuring the successful synthesis of this important chemical intermediate. Our approach moves beyond simple protocols to explain the causality behind each step, empowering you to make informed decisions in your own laboratory work.

The Synthesis at a Glance

The target molecule, 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, is typically synthesized via the N-acylation of 4-aminophenylacetic acid with ethyl chloroformate. This reaction forms a stable carbamate linkage. A base, such as sodium bicarbonate or triethylamine, is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product SM 4-Aminophenylacetic Acid Product 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid SM->Product + Reagent (Base, Solvent) Reagent Ethyl Chloroformate

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions: Core Monitoring Techniques

This section addresses the most common questions regarding the day-to-day monitoring of the synthesis.

Q1: What is the fastest and most efficient method for routine reaction monitoring?

The most common and rapid method is Thin-Layer Chromatography (TLC) .[1] It is a cost-effective technique that provides a quick qualitative assessment of the reaction's progress by separating the starting material, product, and any potential impurities based on their polarity.[2] Within minutes, you can determine if the starting material is being consumed and if the product is forming.[3]

Q2: How do I select the right TLC conditions for this specific reaction?

The key is to find a solvent system that provides good separation between the highly polar starting material (4-aminophenylacetic acid) and the less polar product.

  • Expertise & Experience: 4-aminophenylacetic acid is an amino acid and can be zwitterionic, causing it to stick to the baseline of a TLC plate in many solvent systems. The product, having its amine protected as a carbamate, is significantly less polar.

  • Recommended Starting System: A mixture of Ethyl Acetate / Hexanes (e.g., 70:30) is a good starting point.

  • Self-Validating Protocol: To prevent the carboxylic acid functional group in both the reactant and product from "streaking" on the silica plate, add a small amount (1-2 drops) of acetic acid to the TLC mobile phase. This keeps the carboxylic acids protonated, ensuring compact and well-defined spots.

ComponentFunction in TLC SystemExpected Rf
4-Aminophenylacetic Acid Starting Material (High Polarity)~0.1 - 0.2
Product Target Molecule (Medium Polarity)~0.5 - 0.6
Ethyl Chloroformate Reagent (Low Polarity)> 0.8 (may not visualize well)

Rf values are estimates and will vary based on exact solvent composition and plate type.

Q3: My TLC is running. What results indicate a successful reaction?

A successful reaction is characterized by the gradual disappearance of the starting material spot and the appearance and intensification of a new product spot with a higher Rf value.

TLC_Monitoring cluster_TLC TLC Plate Visualization (UV Light) T0_lane T1_lane T_final_lane CoSpot_lane baseline_start baseline_end baseline_start->baseline_end Baseline SM_T0 SM SM_T1 SM P_T1 P P_End P SM_Co SM P_Co P

Caption: Idealized TLC progression over time.

For unambiguous confirmation, a "cospot" is essential.[4] This involves spotting the reaction mixture directly on top of the starting material spot in one lane. If the spots are distinct, they are different compounds.

Q4: Can I get more precise, quantitative data on my reaction's progress?

Yes, for quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6] It provides accurate data on the percentage of starting material converted and the purity of the product formed.[7]

  • Trustworthiness: Unlike TLC, HPLC can resolve minor impurities and provide precise quantification of each component, making it indispensable for process development and quality control.[8]

Q5: What is a good starting point for an HPLC method?

A Reverse-Phase HPLC (RP-HPLC) method is ideal for these molecules.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is critical for ensuring sharp, symmetrical peaks for the carboxylic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Detection: UV detector at 254 nm, where the phenyl ring strongly absorbs.

  • Flow Rate: 1.0 mL/min.

A typical gradient might be:

Time (min)% Mobile Phase A (Water + Acid)% Mobile Phase B (Acetonitrile + Acid)
0.095%5%
15.05%95%
17.05%95%
17.195%5%
20.095%5%

The starting material will elute earlier (more polar) than the final product.

Q6: How can I definitively confirm my final product's structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation and confirmation of reaction completion.[9]

  • Authoritative Grounding: By analyzing the chemical shifts, integration, and coupling patterns in the 1H and 13C NMR spectra, you can unambiguously confirm that the desired transformation has occurred.

Key Spectral Changes to Monitor (1H NMR):

  • Disappearance of -NH2 signal: The broad singlet corresponding to the aniline protons of the starting material will disappear.

  • Appearance of Carbamate N-H: A new singlet or broad singlet will appear (typically δ 7-9 ppm) for the carbamate N-H proton.

  • Appearance of Ethyl Group Signals:

    • A quartet (around δ 4.1-4.2 ppm, 2H) for the -O-CH2 -CH3 group.

    • A triplet (around δ 1.2-1.3 ppm, 3H) for the -O-CH2-CH3 group.

  • Shift in Aromatic Protons: The chemical shifts of the aromatic protons (δ ~7 ppm) will change due to the new electron-withdrawing carbamate substituent.[10]

Key Spectral Changes to Monitor (13C NMR):

  • A new carbonyl carbon signal for the carbamate will appear around δ 153-156 ppm.[11][12]

  • Signals for the ethyl group carbons will appear (~δ 61 ppm for the -OCH2- and ~δ 14 ppm for the -CH3).

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common issues.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Reaction Aliquot by TLC CheckSM Is Starting Material (SM) Spot Intense? Start->CheckSM CheckProduct Is Product (P) Spot Present and Intense? CheckSM->CheckProduct No Action1 Diagnosis: Slow/Stalled Reaction Actions: 1. Check reagent quality (hydrolyzed ethyl chloroformate?). 2. Verify base stoichiometry and addition. 3. Increase reaction time or temperature. CheckSM->Action1 Yes CheckImpurities Are Multiple Other Spots Visible? CheckProduct->CheckImpurities No Action2 Diagnosis: Reaction Progressing Well Action: Continue monitoring until SM is consumed. CheckProduct->Action2 Yes Action3 Diagnosis: Side Reactions Occurring Actions: 1. Lower reaction temperature. 2. Check for impurities in starting material. 3. Analyze by HPLC-MS to identify byproducts. CheckImpurities->Action3 Yes Success Reaction Complete Proceed to Workup CheckImpurities->Success No

Caption: A logical flow for troubleshooting common issues.

Q: My TLC shows a strong starting material spot after several hours. What's wrong?

A: This indicates a stalled or very slow reaction.

  • Cause 1: Inactive Reagent. Ethyl chloroformate is highly reactive and susceptible to hydrolysis by atmospheric moisture. If it is old or has been improperly stored, it will be inactive.

    • Solution: Use a fresh bottle of ethyl chloroformate or distill the reagent immediately before use.

  • Cause 2: Insufficient Base. The reaction generates HCl. Without a base to neutralize it, the free amine of the starting material will become protonated (-NH3+), rendering it non-nucleophilic and stopping the reaction.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., NaHCO3, Et3N) is present. For slow reactions, using a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Cause 3: Low Temperature. If the reaction is being run at a very low temperature to control side reactions, it may simply be proceeding slowly.

    • Solution: Continue to monitor. If no progress is seen over a prolonged period, consider slowly raising the temperature.

Q: I see multiple new spots on my TLC plate, not just the product. What are they?

A: This suggests the formation of side products or the presence of impurities.

  • Cause 1: Di-acylation. While less common, it's possible for the nitrogen of the newly formed carbamate to be acylated again under harsh conditions, though this is unlikely.

  • Cause 2: Reaction with Solvent. If a nucleophilic solvent (like an alcohol) is used, it could compete with the amine in reacting with the ethyl chloroformate.

    • Solution: Use a non-nucleophilic, aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate.

  • Cause 3: Impure Starting Material. The 4-aminophenylacetic acid may contain related impurities that also react.[13][14]

    • Solution: Confirm the purity of the starting material before beginning the reaction. If necessary, purify it by recrystallization. Use HPLC-MS to identify the mass of the byproducts to help elucidate their structures.

References

  • Kumar, N., et al. (2004). Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide. U.S. Patent No. 6,686,497 B1.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available at: [Link]

  • PubChem. (n.d.). 4-Aminophenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Ghavami, R., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]

  • Yan, X., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Available at: [Link]

  • Mr Murray-Green Chemistry Tutorials. (2017). Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Available at: [Link]

  • Al-Saffar, A. Z. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Available at: [Link]

  • National Institutes of Health. (n.d.). NMR methods for the analysis of mixtures. Available at: [Link]

  • MDPI. (2022). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Available at: [Link]

  • Quora. (2021). How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol? Available at: [Link]

  • Sensirion. (n.d.). Liquid chromatography. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ACS Publications. (2019). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Available at: [https://pubs.acs.org/doi/10.1021/acs.jchemed.9b002 TLC]([Link] TLC)

  • Hinotek. (n.d.). What is High-Performance Liquid Chromatography (HPLC)? Available at: [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" as a Key Intermediate for Repaglinide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Intermediates in Repaglinide Synthesis

Repaglinide, a member of the meglitinide class of oral hypoglycemic agents, effectively lowers postprandial blood glucose levels in patients with type 2 diabetes mellitus.[1] Its efficacy and safety profile are highly dependent on the purity of the final active pharmaceutical ingredient (API). A crucial factor in achieving high-purity Repaglinide is the quality of the synthetic intermediates used in its production. A well-characterized and validated key intermediate ensures a robust and reproducible manufacturing process, minimizing impurities and maximizing yield. This guide focuses on the validation of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" and compares it with a prominent alternative, "3-ethoxy-4-ethoxycarbonylphenylacetic acid," providing a comprehensive analysis of their synthetic routes and analytical validation.

Synthetic Pathway via "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid"

The synthesis of Repaglinide utilizing "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" as the key intermediate is a well-established route. This pathway leverages the reactivity of the carboxylic acid group for amide bond formation with the chiral amine moiety of Repaglinide.

Repaglinide Synthesis via Intermediate A cluster_0 Synthesis of Intermediate A cluster_1 Final Condensation Step 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Intermediate_A 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid 4-Aminophenylacetic_acid->Intermediate_A Acylation Ethyl_chloroformate Ethyl chloroformate Ethyl_chloroformate->Intermediate_A Repaglinide_Ester Repaglinide Ethyl Ester Intermediate_A->Repaglinide_Ester Amide Coupling Chiral_Amine (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine Chiral_Amine->Repaglinide_Ester Repaglinide Repaglinide Repaglinide_Ester->Repaglinide Hydrolysis

Caption: Synthesis of Repaglinide via "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid".

Validation of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid"

The validation of this intermediate is critical to ensure the quality of the final API. This involves a battery of analytical tests to confirm its identity, purity, and quality.

Objective: To determine the purity of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" and quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (pH 3). The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[1]

  • Sample Preparation: Dissolve a known concentration of the intermediate in the mobile phase.

  • Procedure: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Objective: To confirm the chemical structure of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid".

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

    • Expected Absorptions:

      • Broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹.[2]

      • N-H stretch from the carbamate around 3300 cm⁻¹.

      • Two C=O stretches: one for the carboxylic acid (~1700 cm⁻¹) and one for the carbamate (~1720 cm⁻¹).

      • C-O stretches for the ester and carboxylic acid in the 1300-1000 cm⁻¹ region.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

    • Expected ¹H NMR Signals: Signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the ethyl group of the carbamate, and the N-H proton.

    • Expected ¹³C NMR Signals: Resonances for the carbonyl carbons of the carboxylic acid and carbamate, the aromatic carbons, the methylene carbon, and the carbons of the ethyl group.

Validation_Workflow_A Start Synthesized Intermediate A HPLC HPLC Analysis (Purity & Impurity Profile) Start->HPLC FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) Start->NMR Decision Meets Specifications? HPLC->Decision FTIR->Decision NMR->Decision Proceed Proceed to Repaglinide Synthesis Decision->Proceed Yes Reject Repurify or Reject Batch Decision->Reject No

Caption: Analytical workflow for the validation of the key intermediate.

Alternative Synthetic Pathway via "3-ethoxy-4-ethoxycarbonylphenylacetic acid"

An alternative and widely reported route to Repaglinide involves "3-ethoxy-4-ethoxycarbonylphenylacetic acid" as the key intermediate.[4][5] This pathway offers a different synthetic strategy that may present advantages in terms of yield, purity, and cost-effectiveness.

Repaglinide Synthesis via Intermediate B cluster_0 Synthesis of Intermediate B cluster_1 Final Condensation Step Starting_Material_B m-Hydroxyphenylacetic acid Intermediate_B 3-ethoxy-4-ethoxycarbonylphenylacetic acid Starting_Material_B->Intermediate_B Multi-step synthesis (Esterification, Formylation, Oxidation, Etherification, Hydrolysis) Repaglinide_Ester Repaglinide Ethyl Ester Intermediate_B->Repaglinide_Ester Amide Coupling Chiral_Amine (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine Chiral_Amine->Repaglinide_Ester Repaglinide Repaglinide Repaglinide_Ester->Repaglinide Hydrolysis

Caption: Synthesis of Repaglinide via "3-ethoxy-4-ethoxycarbonylphenylacetic acid".

Validation of "3-ethoxy-4-ethoxycarbonylphenylacetic acid"

Similar to the first intermediate, rigorous analytical validation is essential.

Objective: To assess the purity of "3-ethoxy-4-ethoxycarbonylphenylacetic acid".

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, water, and an acid modifier like phosphoric acid. A typical mobile phase could be a 50:50 (v/v) mixture of acetonitrile and water containing a small percentage of phosphoric acid to control the pH.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength suitable for the chromophore, for instance, 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the intermediate in the mobile phase to a known concentration.

  • Procedure: Perform the injection and analyze the resulting chromatogram for the main peak area and any impurity peaks.

Objective: To confirm the structural identity of "3-ethoxy-4-ethoxycarbonylphenylacetic acid".

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: KBr pellet or ATR.

    • Expected Absorptions:

      • Broad O-H stretch of the carboxylic acid (3300-2500 cm⁻¹).

      • C-H stretches (aliphatic and aromatic) around 3000 cm⁻¹.

      • Two distinct C=O stretching vibrations for the carboxylic acid (~1700 cm⁻¹) and the ester (~1720 cm⁻¹).

      • Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

      • C-O stretching bands for the ether, ester, and carboxylic acid functionalities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Solvent: CDCl₃ or DMSO-d₆.

    • Expected ¹H NMR Signals: Distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the two different ethyl groups (ethoxy and ethoxycarbonyl).

    • Expected ¹³C NMR Signals: Resonances for the two carbonyl carbons (acid and ester), aromatic carbons, the methylene carbon, and the carbons of the two ethyl groups.

Comparative Analysis of the Key Intermediates

A direct comparison of these two intermediates is crucial for selecting the most efficient synthetic route for Repaglinide production. The following table summarizes key performance indicators based on available literature and patent data.

Parameter"2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" Route"3-ethoxy-4-ethoxycarbonylphenylacetic acid" RouteReferences
Overall Yield Data not consistently reported as a direct comparison.Reported overall yields for the synthesis of this intermediate vary, with some processes claiming yields as high as 88.5% for specific steps. The total yield for a two-step Repaglinide synthesis using a related intermediate is reported to be 80.9%.[6],[7]
Purity High purity is achievable with standard purification techniques.Purity of >98% is reported for the synthesized intermediate.[8]
Synthetic Complexity The synthesis of the intermediate itself is relatively straightforward from commercially available starting materials.The synthesis of this intermediate can involve multiple steps, including esterification, formylation, oxidation, and etherification, which can add to the complexity.[4]
Cost-Effectiveness Potentially more cost-effective due to fewer synthetic steps for the intermediate.The multi-step synthesis of the intermediate may increase the overall cost.-
Safety and Environmental Impact The synthesis may involve the use of reagents that require careful handling.Some synthetic routes for this intermediate utilize toxic reagents such as sodium cyanide and carbon tetrachloride, posing safety and environmental concerns. However, newer, greener routes are also being developed.[9],[4]

Conclusion and Recommendations

Both "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" and "3-ethoxy-4-ethoxycarbonylphenylacetic acid" are viable key intermediates for the synthesis of Repaglinide.

The choice between these two synthetic routes will depend on several factors:

  • Yield and Purity Requirements: The route via "3-ethoxy-4-ethoxycarbonylphenylacetic acid" has published data demonstrating high yields and purity for the intermediate.

  • Process Simplicity and Scalability: The synthesis of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" appears to be more straightforward, which could be an advantage for large-scale production.

  • Cost and Availability of Starting Materials: A thorough cost analysis of the starting materials and reagents for each route is essential.

  • Safety and Environmental Considerations: The potential use of hazardous reagents in some synthetic pathways for "3-ethoxy-4-ethoxycarbonylphenylacetic acid" necessitates careful consideration of safety protocols and waste management.

Recommendation: For research and development purposes, both routes are worthy of investigation. For industrial-scale production, a detailed process optimization and cost-benefit analysis should be conducted for both pathways. The development of greener synthetic methods for "3-ethoxy-4-ethoxycarbonylphenylacetic acid" could make this route more attractive from an environmental perspective. Ultimately, the optimal choice will be the one that provides the most robust, cost-effective, and sustainable process for producing high-quality Repaglinide.

References

  • Zhang, Y., Liu, T., Zhao, S., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Journal of Chemical Research, 40(8), 506-510.
  • Grell, W., Hurnaus, R., Müller, P., et al. (1998). Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 41(26), 5219-5246.
  • CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents. (n.d.).
  • WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents. (n.d.).
  • 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid datasheet - BioCrick. (n.d.). Retrieved from [Link]

  • Maslarska, V., Bozhanov, S., Vladimirova, S., Peikova, L., Tzankova, D., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271.
  • An Efficient and Cost-Effective Synthesis of 3-Ethoxy-4-ethoxycarbonyl-phenylacetic Acid: A Key Acid Synthon of Repaglinide. (2002). Organic Process Research & Development, 6(5), 694-696.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetochemistry, 4(4), 48.
  • US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents. (n.d.).
  • WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents. (n.d.).
  • An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1 - CHIMIA. (2006). CHIMIA International Journal for Chemistry, 60(9), 594-596.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Repaglinide vs. Other Antidiabetic Agents: A Comparative Analysis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (n.d.). Retrieved from [Link]

  • A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. (2011). International Journal of ChemTech Research, 3(2), 547-555.
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017).
  • Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1) - ResearchGate. (n.d.). Retrieved from [Link]

  • Spectra Problem #7 Solution. (n.d.). Retrieved from [Link]

  • FTIR spectra of Fe 3 O 4 -COOH and TCH/Fe 3 O 4 -COOH nanoparticles - ResearchGate. (n.d.). Retrieved from [Link]

  • CN101220007A - A kind of method for preparing repaglinide - Google Patents. (n.d.).
  • CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents. (n.d.).

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Comparative analysis of different synthetic routes to "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a key building block in organic synthesis, finding applications in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring a phenylacetic acid moiety and an N-protected aniline, makes it a versatile intermediate. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides a comparative analysis of two primary synthetic routes to 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific needs.

Synthetic Strategies: An Overview

Two principal and logically distinct synthetic pathways for the preparation of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid are presented and compared.

  • Route 1: Direct N-Ethoxycarbonylation of 4-Aminophenylacetic Acid. This approach is a direct and convergent synthesis starting from the commercially available 4-aminophenylacetic acid. The key transformation is the protection of the amino group as an ethyl carbamate.

  • Route 2: Reduction and Subsequent N-Ethoxycarbonylation of 4-Nitrophenylacetic Acid. This route commences with 4-nitrophenylacetic acid, involving an initial reduction of the nitro group to an amine, which is then protected as the ethyl carbamate in a subsequent step.

The following sections will delve into the detailed experimental procedures for each route, followed by a comprehensive comparative analysis.

Route 1: Direct N-Ethoxycarbonylation of 4-Aminophenylacetic Acid

This synthetic strategy is predicated on the direct acylation of the amino group of 4-aminophenylacetic acid with an appropriate ethoxycarbonylating agent, most commonly ethyl chloroformate. The choice of base and solvent is critical to ensure selective N-acylation over potential O-acylation of the carboxylic acid and to minimize side reactions.

Experimental Protocol

Materials:

  • 4-Aminophenylacetic acid

  • Ethyl chloroformate

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenylacetic acid (1.0 equivalent) in a 1:1 mixture of acetone and water.

  • Basification: Cool the solution to 0-5 °C in an ice bath and add sodium carbonate (2.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture until all the base has dissolved.

  • N-Ethoxycarbonylation: To the cooled suspension, add ethyl chloroformate (1.2 equivalents) dropwise via a dropping funnel over a period of 30 minutes, maintaining the internal temperature between 0 and 5 °C. The reaction is typically exothermic, and careful control of the addition rate is crucial.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the acetone under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid. A white precipitate of the product should form.

    • Collect the precipitate by vacuum filtration and wash the filter cake with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

    • Dry the purified product under vacuum.

Mechanistic Considerations & Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-aminophenylacetic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The presence of a base is essential to deprotonate the ammonium salt formed after the initial attack, thereby regenerating the neutral amine for further reaction and neutralizing the hydrochloric acid byproduct. The choice of a biphasic solvent system (acetone/water) or an aqueous system is strategic. 4-aminophenylacetic acid has limited solubility in many organic solvents, while the inorganic base is soluble in water. This setup facilitates the reaction at the interface and allows for easy separation during work-up.

Route1_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 4-APA 4-Aminophenylacetic Acid Nucleophilic_Attack Nucleophilic Attack of Amino Group on Carbonyl Carbon 4-APA->Nucleophilic_Attack EtCF Ethyl Chloroformate EtCF->Nucleophilic_Attack Base Base (e.g., Na₂CO₃) Deprotonation Deprotonation by Base Base->Deprotonation Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Chloride Ion Intermediate->Elimination Elimination->Deprotonation Product 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid Deprotonation->Product

Caption: Reaction mechanism for Route 1.

Route 2: Reduction and N-Ethoxycarbonylation of 4-Nitrophenylacetic Acid

Experimental Protocol

Step 1: Reduction of 4-Nitrophenylacetic Acid

Materials:

  • 4-Nitrophenylacetic acid

  • Palladium on carbon (Pd/C, 10%) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

Procedure (Catalytic Hydrogenation):

  • Catalyst Slurry: In a pressure-resistant hydrogenation vessel, suspend 4-nitrophenylacetic acid (1.0 equivalent) and a catalytic amount of 10% Pd/C (typically 1-5 mol%) in ethanol.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis. The reaction is usually complete within 4-8 hours.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain crude 4-aminophenylacetic acid. This intermediate is often of sufficient purity to be used directly in the next step.

Step 2: N-Ethoxycarbonylation

The crude 4-aminophenylacetic acid obtained from Step 1 can be directly used in the N-ethoxycarbonylation procedure as detailed in Route 1 .

Mechanistic Considerations & Rationale

The catalytic hydrogenation of a nitro group to an amine is a well-established transformation. The reaction occurs on the surface of the metal catalyst (e.g., Pd/C) where molecular hydrogen is adsorbed and activated. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. The choice of catalyst and solvent can influence the reaction rate and selectivity. For instance, Raney Nickel is a more reactive but also more pyrophoric catalyst compared to Palladium on carbon. The subsequent N-ethoxycarbonylation follows the same mechanism as in Route 1.

Route2_Workflow Start 4-Nitrophenylacetic Acid Reduction Step 1: Catalytic Hydrogenation (H₂, Pd/C) Start->Reduction Intermediate 4-Aminophenylacetic Acid Reduction->Intermediate N-Ethoxycarbonylation Step 2: N-Ethoxycarbonylation (Ethyl Chloroformate, Base) Intermediate->N-Ethoxycarbonylation Product 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid N-Ethoxycarbonylation->Product

Caption: Workflow for Route 2.

Comparative Analysis

The selection of an optimal synthetic route depends on a multitude of factors including the availability and cost of starting materials, reaction efficiency, operational safety, and environmental impact.

FeatureRoute 1: Direct N-EthoxycarbonylationRoute 2: Reduction & N-Ethoxycarbonylation
Starting Material 4-Aminophenylacetic acid4-Nitrophenylacetic acid
Number of Steps 12
Overall Yield Typically high (80-95%)Good to high (70-90% over two steps)
Atom Economy GoodModerate (loss of oxygen from nitro group)
Reagents & Safety Ethyl chloroformate is corrosive and lachrymatory. Requires careful handling.Involves handling of flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel). Requires specialized equipment for hydrogenation.
Process Simplicity Simpler, one-pot procedure.More complex due to the additional reduction step and catalyst handling.
Cost-Effectiveness Can be more expensive if 4-aminophenylacetic acid is significantly pricier than 4-nitrophenylacetic acid.Potentially more cost-effective if 4-nitrophenylacetic acid is a cheaper starting material.
Scalability Readily scalable.Scalability of high-pressure hydrogenation may require specialized industrial reactors.

Expertise & Experience Insights:

  • Route 1 is generally preferred for laboratory-scale synthesis due to its simplicity and the avoidance of high-pressure hydrogenation equipment. The success of this route hinges on the careful control of temperature during the addition of ethyl chloroformate to prevent side reactions.

  • Route 2 becomes economically more attractive at an industrial scale, especially if there is a significant cost difference between 4-nitrophenylacetic acid and 4-aminophenylacetic acid. The handling of hydrogenation reactions is standard practice in industrial settings, mitigating the perceived complexity. The purity of the intermediate 4-aminophenylacetic acid after the reduction step is crucial, as impurities can interfere with the subsequent N-ethoxycarbonylation.

Conclusion

Both synthetic routes presented offer viable pathways to 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid.

  • Route 1 is the more direct and operationally simpler method, making it an excellent choice for rapid synthesis on a smaller scale.

  • Route 2 , while involving an additional step, can be more cost-effective for large-scale production, provided the necessary infrastructure for catalytic hydrogenation is available.

The ultimate choice of synthetic strategy will be guided by the specific requirements of the researcher or organization, balancing factors such as cost, scale, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

  • CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermedi

A Comparative Guide to a Validated HPLC Method for 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid." Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers a comparative perspective on alternative analytical approaches, and is anchored in authoritative regulatory guidelines.

Introduction: The Analytical Challenge

2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a molecule of interest in pharmaceutical development, potentially as a key intermediate or a related substance to an active pharmaceutical ingredient (API). Accurate and precise quantification is paramount for ensuring quality control, stability, and purity throughout the drug development lifecycle. A validated, stability-indicating HPLC method is the gold standard for achieving this. The objective is to develop a method that is not only accurate and reliable but also robust enough for routine use in a quality control environment.

The core challenge lies in creating a method that can separate the target analyte from potential process impurities and degradation products. This guide will walk through the logical development of such a method, its rigorous validation according to international standards, and a comparison with other potential analytical techniques.

Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. The physicochemical properties of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid—a moderately polar compound with a carboxylic acid group and an aromatic ring—guide the initial chromatographic choices.

Recommended HPLC Method

Based on the analyte's structure, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. This technique separates molecules based on their hydrophobicity.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the phenyl ring, which is a primary retention mechanism for this molecule.
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0)Acetonitrile is a common organic modifier in RP-HPLC. The acidic phosphate buffer is crucial for suppressing the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.[1]
Elution Mode Isocratic (60:40 Acetonitrile:Buffer)An isocratic elution is simpler, more robust, and often sufficient for the analysis of a single analyte when good separation from impurities is achieved.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 240 nmThe aromatic ring and carbonyl groups in the molecule are expected to have significant UV absorbance. 240 nm is a good starting point to maximize sensitivity while minimizing interference.
Injection Volume 10 µLA small injection volume helps to maintain good peak shape and prevent column overloading.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak distortion.
Comparative Analytical Techniques

While RP-HPLC is the workhorse of pharmaceutical analysis, other techniques could be considered.

TechniqueAdvantagesDisadvantages
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times, higher resolution, and lower solvent consumption due to the use of sub-2 µm particle columns.Requires specialized high-pressure equipment; method transfer from HPLC can be complex.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides mass information for peak identification and structural elucidation, offering much higher specificity.[2]More expensive instrumentation, requires more complex method development (e.g., ionization source optimization), and may not be necessary for routine QC.
Capillary Electrophoresis (CE) High separation efficiency, very low sample and solvent consumption.Can have lower reproducibility of migration times compared to HPLC retention times; lower sensitivity with UV detection.

For its balance of robustness, cost-effectiveness, and widespread availability in QC labs, RP-HPLC remains the preferred method for this application.

Method Validation: A Rigorous, Phased Approach

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3][4] The validation parameters outlined below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

ForcedDegradation Analyte Analyte Solution Acid Acid Stress Analyte->Acid Base Base Stress Analyte->Base Oxidation Oxidative Stress Analyte->Oxidation Thermal Thermal Stress Analyte->Thermal Photo Photolytic Stress Analyte->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Peak Purity & Resolution Assessment Analysis->Result

Caption: Forced Degradation Experimental Workflow.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. [6] Protocol:

  • Prepare a series of at least five standard solutions across a range of concentrations. For an assay, this is typically 80% to 120% of the target concentration. [5]2. Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Residuals Should be randomly distributed around zero.

Sample Data:

Concentration (µg/mL)Average Peak Area
80810500
90905500
1001001000
1101105000
1201202000
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Sample Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0
100%100.0100.5100.5
120%120.0119.499.5
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • The RSD for the results of both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

Acceptance Criteria:

  • At the LOQ concentration, the method should demonstrate acceptable precision (e.g., RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary key method parameters one at a time.

  • Analyze a standard solution under each varied condition.

  • Assess the impact on system suitability parameters and analyte quantification.

Parameters to Vary:

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 5 °C (25 °C and 35 °C)
Mobile Phase pH ± 0.2 units (pH 2.8 and 3.2)
Mobile Phase Composition ± 2% organic (e.g., 58:42 and 62:38 ACN:Buffer)

Acceptance Criteria:

  • System suitability parameters must be met under all varied conditions.

  • The change in analyte assay value should not be significant.

Conclusion

The RP-HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for the quantification of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid. The systematic development process, grounded in the physicochemical properties of the analyte, and the comprehensive validation plan, aligned with ICH guidelines, ensure the method is fit for its intended purpose in a regulated environment. While alternative technologies like UHPLC and LC-MS offer advantages in speed and specificity, the described HPLC method represents an optimal balance of performance, cost, and accessibility for routine quality control applications. Adherence to this validation framework will provide a high degree of assurance in the quality of the analytical data generated.

References

Sources

A Senior Application Scientist's Guide to the Analysis of Trace Impurities in Commercial "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a thorough understanding and control of its impurity profile are paramount. This guide provides an in-depth analysis of potential trace impurities in commercial batches of this compound, outlines robust analytical methodologies for their detection and quantification, and offers a framework for comparing the purity of different sources.

The Synthetic Genesis of Impurities: A Predictive Approach

To comprehend the potential impurity landscape of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid," we must first examine its likely synthetic pathway. A common and economically viable route involves the N-acylation of 4-aminophenylacetic acid with ethyl chloroformate.

cluster_0 Synthesis of Starting Material cluster_1 Main Reaction cluster_2 Potential Impurity Formation 4-Nitrophenylacetic_acid 4-Nitrophenylacetic acid 4-Aminophenylacetic_acid 4-Aminophenylacetic acid 4-Nitrophenylacetic_acid->4-Aminophenylacetic_acid Reduction (e.g., H2/Pd-C) Target_Compound 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid 4-Aminophenylacetic_acid->Target_Compound N-Acylation (Base, Solvent) Unreacted_Starting_Material Unreacted 4-Aminophenylacetic acid 4-Aminophenylacetic_acid->Unreacted_Starting_Material Ethyl_chloroformate Ethyl chloroformate Ethyl_chloroformate->Target_Compound Di-acylated_Product Di-acylated by-product Target_Compound->Di-acylated_Product Over-reaction Degradation_Product Hydrolysis Product: 4-Aminophenylacetic acid Target_Compound->Degradation_Product Hydrolysis

Caption: Synthetic pathway and potential impurity origins.

This synthetic route, while straightforward, can introduce several classes of impurities:

  • Process-Related Impurities: These are substances that originate from the manufacturing process itself.

    • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 4-aminophenylacetic acid.

    • By-products of the Main Reaction: Over-acylation can result in the formation of a di-acylated product where the carboxylic acid group of another molecule of 4-aminophenylacetic acid is esterified.

    • Reagent-Related Impurities: Residual ethyl chloroformate or its degradation products could be present.

  • Impurities from Starting Materials: The purity of 4-aminophenylacetic acid is crucial. Its synthesis often starts from 4-nitrophenylacetic acid, and incomplete reduction can leave traces of this nitro-aromatic compound, a potential genotoxic impurity.

  • Degradation Products: The final product can degrade under certain conditions (e.g., hydrolysis of the carbamate or ester linkage), especially during storage or in subsequent reaction steps.

A Comparative Framework for Purity Assessment: Beyond the Certificate of Analysis

While a Certificate of Analysis (CoA) provides a baseline for quality, a more rigorous in-house analysis is essential for critical applications. The following sections detail a comprehensive analytical workflow to create a comparative purity profile for different commercial batches.

Orthogonal Analytical Techniques for a Complete Picture

A multi-faceted analytical approach is crucial for the comprehensive characterization of impurities. No single technique can provide all the necessary information.

Analytical TechniqueInformation ProvidedRationale for Use
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantification of known and unknown impurities.The workhorse for purity assessment due to its high resolution and sensitivity for UV-active compounds. A stability-indicating method is essential.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities.Provides molecular weight information, aiding in the structural elucidation of unexpected peaks observed in HPLC.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) Detection and quantification of residual solvents.Essential for identifying and quantifying residual solvents from the synthesis and purification steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the main component and identification of major impurities.Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity.
Ion Chromatography Analysis of inorganic impurities.Useful for detecting residual inorganic salts or catalysts.
The Cornerstone of Analysis: A Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is the foundation of any robust impurity analysis. Such a method should be able to separate the main component from all potential process-related impurities and degradation products.

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic analytes and is MS-compatible.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 20% B to 80% B over 30 minutesA gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting material to potentially less polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume.

Self-Validating System: The development of this method should include forced degradation studies. By intentionally degrading the sample under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), one can ensure that any resulting degradation products are separated from the main peak, thus proving the method is "stability-indicating."[1]

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for key experiments in the analysis of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid."

Protocol 1: Sample Preparation for HPLC and LC-MS Analysis
  • Standard Preparation: Accurately weigh approximately 10 mg of the "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution (concentration of 100 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial batch of "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" and prepare a 100 µg/mL solution in the same manner as the standard.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis: To 1 mL of the 100 µg/mL sample solution, add 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the 100 µg/mL sample solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the 100 µg/mL sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid material to 105°C for 24 hours. Prepare a 50 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a solution of the sample (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

Rationale: These stress conditions are designed to generate potential degradation products and demonstrate the specificity of the analytical method.[2]

Visualizing the Analytical Workflow

A systematic workflow ensures a thorough and efficient analysis of impurities.

Sample Commercial Batch of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MS LC-MS Analysis Sample->LC_MS GC_Headspace GC-Headspace Analysis Sample->GC_Headspace NMR_Analysis NMR Analysis Sample->NMR_Analysis Purity_Assessment Purity Assessment (%) HPLC_UV->Purity_Assessment Impurity_Identification Impurity Identification LC_MS->Impurity_Identification Residual_Solvent_Analysis Residual Solvent Analysis GC_Headspace->Residual_Solvent_Analysis Structural_Confirmation Structural Confirmation NMR_Analysis->Structural_Confirmation Comparison_Report Comparative Purity Report Purity_Assessment->Comparison_Report Impurity_Identification->Comparison_Report Residual_Solvent_Analysis->Comparison_Report Structural_Confirmation->Comparison_Report

Caption: A comprehensive analytical workflow for impurity profiling.

Interpreting the Data: A Comparative Analysis

The goal of this comprehensive analysis is to build a detailed impurity profile for each commercial batch. The results should be tabulated for easy comparison.

Table: Comparative Impurity Profile of Commercial Batches

ImpurityBatch A (%)Batch B (%)Identification MethodPotential Origin
4-Aminophenylacetic acid 0.150.08HPLC (Retention Time Match)Unreacted Starting Material
Impurity at RRT 1.2 0.05Not DetectedLC-MS (MW determination)Process-Related By-product
4-Nitrophenylacetic acid < 0.01< 0.01HPLC (Spiking Study)Impurity in Starting Material
Total Unknown Impurities 0.100.05HPLC-
Purity (by HPLC) 99.799.87HPLC-
Residual Solvents (e.g., Toluene) 50 ppm25 ppmGC-HeadspaceSynthesis/Purification

Expert Interpretation: Batch B demonstrates a higher purity profile with lower levels of the starting material and the absence of a significant by-product seen in Batch A. The levels of the potential genotoxic impurity, 4-nitrophenylacetic acid, are below the detection limit in both batches, which is a positive indicator. The lower residual solvent content in Batch B may also be advantageous for downstream processes.

Conclusion: A Proactive Approach to Quality

The analysis of trace impurities in "2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid" is a critical step in ensuring the quality and safety of the final pharmaceutical products. This guide has provided a comprehensive framework for a proactive and scientifically sound approach to this analytical challenge. By understanding the potential synthetic origins of impurities, employing a suite of orthogonal analytical techniques, and developing a robust, stability-indicating HPLC method, researchers and drug development professionals can confidently assess and compare the purity of commercial batches. This diligence at the intermediate stage is a non-negotiable aspect of modern pharmaceutical development, safeguarding patient well-being and ensuring product integrity.

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A Senior Application Scientist's Guide to the Comparative Reactivity of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, phenylacetic acid derivatives serve as indispensable structural motifs.[1] Their prevalence in pharmaceuticals, from non-steroidal anti-inflammatory drugs (NSAIDs) to novel therapeutics, underscores the critical need for a nuanced understanding of their chemical behavior.[2][3] This guide focuses on 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid , a key intermediate, and provides a comparative analysis of its reactivity against strategically chosen analogs.

The objective is not merely to present reactions, but to dissect the underlying electronic and steric factors that govern them. For a researcher designing a multi-step synthesis or a process chemist optimizing a reaction, understanding how a simple structural modification—such as the nature of the amine protection or the presence of other ring substituents—influences reactivity at multiple sites is paramount. This guide is structured to provide that deep, causal understanding, supported by validated experimental protocols and comparative data to inform your experimental design.

We will explore the reactivity landscape by examining four key molecular sites:

  • The Carboxylic Acid Moiety: Acidity and derivatization potential.

  • The Amino Group and its Surrogates: The stability and reactivity of the carbamate versus a free amine.

  • The Aromatic Ring: Susceptibility to electrophilic substitution.

  • The Benzylic Position: Propensity for oxidation and decarboxylation.

The selected analogs for this comparative study are:

  • Analog A: 4-Aminophenylacetic Acid (4-APAA): The parent amine, to establish the baseline reactivity of the unprotected aniline moiety.[4]

  • Analog B: Phenylacetic Acid (PAA): The unsubstituted backbone, to isolate the effects of the phenyl and acetic acid groups.[5]

  • Analog C: 2-{4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid (Boc-4-APAA): To compare the influence of a sterically demanding, acid-labile protecting group against the ethoxycarbonyl group.[6]

Structural and Electronic Overview

The reactivity of our core molecule and its analogs is a direct consequence of the interplay between their functional groups. The ethoxycarbonyl group in our primary molecule is an electron-withdrawing group via resonance, which deactivates the amino nitrogen, making it less nucleophilic and less prone to oxidation than the free amine in 4-APAA. However, it is also an ortho, para-director for electrophilic aromatic substitution. The carboxylic acid is a deactivating, meta-directing group. The overall reactivity profile is a composite of these competing electronic influences.

G cluster_core Core Molecule: 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid cluster_analogs Comparative Analogs Core Core Molecule N Carbamate Nitrogen (Deactivated, Less Nucleophilic) Core->N Site 1 COOH Carboxylic Acid (Acidic, Nucleophilic Acyl Substitution) Core->COOH Site 2 BENZYLIC Benzylic Carbon (Susceptible to Oxidation) Core->BENZYLIC Site 3 RING Aromatic Ring (Activated by -NHCOOEt) Core->RING Site 4 APAA Analog A: 4-APAA (Highly Activated Ring, Oxidizable -NH2) Core->APAA Compare -NHCOOEt vs -NH2 PAA Analog B: PAA (Baseline Reactivity) Core->PAA Compare Substituted vs Unsubstituted Boc Analog C: Boc-4-APAA (Sterically Hindered, Acid-Labile) Core->Boc Compare -COOEt vs -COOtBu

Caption: Key reactivity sites on the core molecule and its relationship to the selected analogs.

Comparative Reactivity Analysis

The Carboxylic Acid: Acidity and Derivatization

The primary function of the carboxylic acid group is its acidity and its ability to be converted into esters, amides, and other derivatives. The acidity (pKa) is influenced by the substituents on the phenyl ring.

CompoundKey SubstituentExpected pKa TrendRationale for Trend
Core Molecule -NHCOOEt (Electron-donating by resonance, weak)Higher than PAAThe lone pair on the nitrogen can donate electron density to the ring, slightly destabilizing the carboxylate anion.
Analog A (4-APAA) -NH₂ (Strongly electron-donating)Highest pKaThe powerful electron-donating nature of the amino group strongly destabilizes the conjugate base, making the acid weaker.[4]
Analog B (PAA) -H (Reference)Baseline (pKa ≈ 4.31)The unsubstituted phenyl ring provides a standard for comparison.[5]
Analog C (Boc-4-APAA) -NHBoc (Electron-donating, sterically hindered)Similar to CoreThe electronic effect is comparable to the ethyl carbamate, though steric hindrance may slightly influence solvation of the anion.[6]

Experimental Insight: In practice, for reactions like amide coupling (e.g., with EDC/HOBt), the small differences in pKa are less critical than the potential for side reactions. For instance, when attempting to couple 4-APAA, the free amine can compete as a nucleophile, leading to polymerization or undesired N-acylation. This necessitates a protection strategy, validating the synthetic utility of the core molecule and its Boc-protected analog.

The Amino/Carbamate Moiety: Stability and Hydrolysis

The choice of amine protection is a critical design element in synthesis, governing the stability of the molecule to various reaction conditions. The primary reaction to consider here is hydrolysis of the carbamate back to the free amine.

  • Core Molecule (Ethoxycarbonyl): This group is notably robust. It is generally stable to mild acidic and basic conditions and requires harsh conditions (e.g., strong acid or base with prolonged heating) for cleavage. This stability is advantageous for multi-step syntheses where the amine must remain protected.

  • Analog C (Boc-4-APAA): The tert-butoxycarbonyl group is, by design, highly sensitive to acidic conditions. Treatment with acids like trifluoroacetic acid (TFA) or HCl in dioxane at room temperature rapidly cleaves the group.[6] It is, however, relatively stable to basic conditions.

  • Analog A (4-APAA): The unprotected amine is highly reactive. It is basic, nucleophilic, and, most importantly, highly susceptible to oxidation.[7] In the presence of mild oxidizing agents or even air and light, solutions of 4-APAA can develop color due to the formation of quinone-like species and polymeric materials.[8]

Trustworthiness in Protocol Design: When planning a synthesis, the choice between the core molecule and Analog C is dictated by the subsequent steps. If acidic conditions are required elsewhere in the molecule, the robust ethoxycarbonyl group is superior. If a facile, late-stage deprotection is desired under mild, non-basic conditions, the Boc group is the logical choice.

A comparative experimental workflow to test this stability is outlined below.

G cluster_inputs Starting Materials cluster_conditions Reaction Conditions cluster_analysis Analysis Core Core Molecule (EtOOC-Protected) Acid Condition 1: 1M HCl in Dioxane RT, 4h Core->Acid Base Condition 2: 1M NaOH in MeOH Reflux, 4h Core->Base Boc Analog C (Boc-Protected) Boc->Acid Boc->Base TLC Monitor by TLC/LC-MS Acid->TLC Base->TLC Result Quantify % Hydrolysis TLC->Result

Caption: Workflow for comparing the hydrolytic stability of ethoxycarbonyl and Boc protecting groups.

The Benzylic Position: Oxidative Decarboxylation

The methylene group adjacent to both the aromatic ring and the carboxylic acid is a potential site for reactivity, most notably oxidative decarboxylation to form the corresponding aldehyde or ketone.[9][10] This reaction is often catalyzed by transition metals.[11]

The susceptibility to this reaction is governed by the electronic nature of the aromatic ring.

  • Electron-Donating Groups (-NH₂, -NHCOOEt): These groups increase the electron density of the ring, which can facilitate the initial steps of certain oxidative mechanisms. However, they also stabilize benzylic carbocationic intermediates that may form.

  • Unsubstituted Ring (PAA): Provides the baseline rate for comparison.

Comparative Reactivity Table

CompoundRing SubstituentExpected Rate of Oxidative DecarboxylationRationale
Core Molecule -NHCOOEtModerateThe activating nature of the substituent may promote oxidation compared to the baseline PAA.
Analog A (4-APAA) -NH₂HighestThe free amine is a strong activating group and is itself easily oxidized, potentially leading to complex reaction mixtures.[12]
Analog B (PAA) -HBaselineReference compound for the reaction.[13]

Experimental Causality: A researcher might choose a protected version like the core molecule over 4-APAA for a selective benzylic oxidation precisely to prevent competing oxidation at the nitrogen atom. The carbamate acts as a "spectator" group, directing reactivity to the desired benzylic site rather than becoming a participant.

Detailed Experimental Protocols

Protocol 1: Comparative Hydrolysis of Carbamate Protecting Groups

This protocol is designed to provide quantitative data on the relative stability of the ethoxycarbonyl and tert-butoxycarbonyl protecting groups under standard acidic conditions.

Objective: To determine the percent conversion of the core molecule and Analog C to 4-Aminophenylacetic acid (4-APAA) after treatment with acid.

Materials:

  • 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid (Core Molecule)

  • 2-{4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid (Analog C)

  • 4M HCl in 1,4-Dioxane

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS system

Procedure:

  • Reaction Setup: In two separate, labeled 10 mL round-bottom flasks, place 50 mg of the Core Molecule and 50 mg of Analog C.

  • Reagent Addition: To each flask, add 2 mL of 4M HCl in 1,4-Dioxane at room temperature (20-25°C).

  • Reaction Monitoring: Stir both solutions. At time points t = 0, 1h, 2h, and 4h, withdraw a small aliquot (approx. 10 µL) from each reaction. Quench the aliquot in a vial containing 0.5 mL of a 1:1 mixture of water and saturated sodium bicarbonate solution. Extract with 0.5 mL of EtOAc. Spot the organic layer on a TLC plate, eluting with 50% EtOAc in hexanes containing 1% acetic acid to visualize the consumption of starting material and formation of 4-APAA.

  • Work-up (at t=4h): Quench the entire reaction mixture by carefully adding it to 10 mL of ice-cold water. Adjust the pH to ~7 with saturated sodium bicarbonate solution.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting crude material by ¹H NMR in DMSO-d₆. The ratio of starting material to the product (4-APAA) can be determined by integrating characteristic peaks. For more precise quantification, analyze the quenched aliquots by LC-MS.

Expected Outcome: Analog C (Boc-protected) is expected to show >95% conversion to 4-APAA within 1-2 hours. The Core Molecule (ethoxycarbonyl-protected) is expected to show minimal (<5%) conversion even after 4 hours, demonstrating its superior stability to these conditions.

Conclusion

The reactivity of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is a finely tuned balance of the properties of its constituent functional groups. Its carboxylic acid moiety behaves predictably, while its true value lies in the stability of the ethoxycarbonyl-protected amine.

  • Compared to 4-Aminophenylacetic Acid (Analog A): The core molecule offers a profound advantage by preventing the undesirable oxidation and side reactions associated with the free aniline group, thereby ensuring cleaner reaction profiles and higher yields in subsequent transformations.

  • Compared to its Boc-protected Analog (Analog C): It provides complementary stability. While the Boc group offers the convenience of mild acidic removal, the ethoxycarbonyl group's robustness makes it the superior choice for multi-step syntheses involving acidic or electrophilic reagents that would prematurely cleave the Boc group.

  • Compared to Phenylacetic Acid (Analog B): The substituted ring of the core molecule provides a handle for further functionalization and significantly alters the electronic properties, a feature essential in tuning the molecule for applications in medicinal chemistry and materials science.[14]

Ultimately, the choice between these molecules is not about which is "better," but which is "fitter" for the intended purpose. This guide provides the foundational, comparative data and the causal reasoning to empower researchers to make that choice with confidence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.